Boc-Asp(OtBu)-OH.DCHA
Description
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Structure
2D Structure
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6.C12H23N/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYRDWOMNDCKEJ-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1913-12-8 | |
| Record name | L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1913-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl hydrogen N-((tert-butoxy)carbonyl)-L-aspartate, compound with dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001913128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-butyl hydrogen N-[(tert-butoxy)carbonyl]-L-aspartate, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Asp(OtBu)-OH.DCHA: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt (Boc-Asp(OtBu)-OH.DCHA), a crucial building block in solid-phase peptide synthesis (SPPS).
Chemical Structure and Properties
This compound is a protected amino acid derivative where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. The free α-carboxylic acid forms a salt with dicyclohexylamine (DCHA), which enhances the compound's crystallinity and handling properties.
Chemical Name: N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt[1] Synonyms: Boc-Asp(OtBu)-OH . DCHA[1] CAS Number: 1913-12-8[1] Molecular Formula: C₁₃H₂₃NO₆ · C₁₂H₂₃N[2][3] Molecular Weight: 470.6 g/mol [2][3]
Structural Formula:
The use of orthogonal protecting groups, the acid-labile Boc and OtBu groups, makes this reagent particularly valuable in peptide synthesis strategies where selective deprotection is required.
Synthesis of this compound
The synthesis of this compound is typically a two-step process. The first step involves the protection of the α-amino group of L-aspartic acid β-tert-butyl ester with a Boc group. The second step is the formation of the dicyclohexylammonium salt to yield the final crystalline product.
Experimental Protocols
Step 1: Synthesis of Boc-Asp(OtBu)-OH (N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester)
This procedure is based on general methods for the Boc protection of amino acids.
-
Materials:
-
L-Aspartic acid β-tert-butyl ester
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Acetone
-
Water
-
Ethyl acetate
-
5% Citric acid solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve L-aspartic acid β-tert-butyl ester (1 equivalent) in a 1:1 mixture of acetone and water.
-
Add triethylamine (1.5 equivalents) to the solution and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.
-
Acidify the aqueous layer to pH 3-4 with a 5% citric acid solution.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield Boc-Asp(OtBu)-OH as an oil or a crude solid.
-
Step 2: Formation of the Dicyclohexylammonium (DCHA) Salt
-
Materials:
-
Crude Boc-Asp(OtBu)-OH from Step 1
-
Dicyclohexylamine (DCHA)
-
Diethyl ether or Ethyl acetate
-
Hexane
-
-
Procedure:
-
Dissolve the crude Boc-Asp(OtBu)-OH in a minimal amount of diethyl ether or ethyl acetate.
-
Slowly add one equivalent of dicyclohexylamine to the stirred solution at room temperature.
-
A white precipitate of the DCHA salt should form. If precipitation is slow, the solution can be cooled or a non-polar solvent like hexane can be added to induce precipitation.
-
Stir the suspension for 1-2 hours to ensure complete salt formation.
-
Collect the crystalline product by filtration.
-
Wash the solid with cold diethyl ether or a mixture of ether and hexane.
-
Dry the product under vacuum to obtain pure this compound.
-
Quantitative Data
The following table summarizes the typical physical and chemical properties of this compound based on commercially available product specifications.
| Parameter | Value | Reference |
| Appearance | White to off-white powder | [1] |
| Purity (TLC) | ≥98% | [1] |
| Purity (HPLC) | ≥98% | [4] |
| Melting Point | 148-150 °C (decomposes) | |
| Optical Rotation [α]²⁰/D | +15.5 to +19.5° (c=1 in methanol) | [1] |
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process for this compound.
Caption: Synthesis workflow for this compound.
References
A Comprehensive Technical Guide to Boc-Asp(OtBu)-OH.DCHA for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt, commonly referred to as Boc-Asp(OtBu)-OH.DCHA. This critical reagent is a cornerstone in the field of peptide chemistry, particularly in Boc solid-phase peptide synthesis (SPPS). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates its role in the SPPS workflow.
Core Data and Physical Properties
This compound is a protected amino acid derivative used as a building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group of aspartic acid. The dicyclohexylammonium (DCHA) salt form enhances the compound's stability and handling characteristics. It is available in both L- and D-enantiomeric forms, each with a distinct CAS number and optical rotation.
| Property | Boc-L-Asp(OtBu)-OH.DCHA | Boc-D-Asp(OtBu)-OH.DCHA |
| CAS Number | 1913-12-8[1] | 200334-95-8[2][3][4][5] |
| Molecular Formula | C₁₃H₂₃NO₆·C₁₂H₂₃N[1] | C₁₃H₂₃NO₆·C₁₂H₂₃N[2][3] |
| Combined Molecular Formula | C₂₅H₄₆N₂O₆ | C₂₅H₄₆N₂O₆[5] |
| Molecular Weight | 470.6 g/mol [1] | 470.6 g/mol [2][3] |
| Appearance | White to off-white powder | White powder[2] |
| Purity | ≥98% (TLC) | ≥98% (HPLC)[2] |
| Melting Point | Not specified | 138-144 °C[2] |
| Optical Rotation [α]D²⁵ | +15.5 to +19.5° (c=1 in Methanol) | -16.0 ± 2° (c=1 in Methanol)[2] |
| Storage | 2-30°C | 0-8°C[2] |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental reagent in Boc-SPPS, a methodology that allows for the stepwise synthesis of peptides on a solid support. The orthogonal protection strategy is key: the temporary Nα-Boc group is labile to mild acid (like trifluoroacetic acid), while the more permanent OtBu side-chain protection requires a strong acid (like hydrofluoric acid) for removal, which occurs during the final cleavage step. This differential lability allows for the selective deprotection of the N-terminus at each cycle for the addition of the next amino acid without affecting the side chain.
Experimental Protocol: A Standard Boc-SPPS Cycle
The following is a detailed methodology for the incorporation of a Boc-Asp(OtBu)-OH residue into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM
-
Coupling Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA)
Procedure:
-
Resin Swelling: The peptide-resin is first swollen in DCM for 30-60 minutes in a reaction vessel to ensure optimal reaction kinetics.
-
Nα-Boc Deprotection:
-
The swollen resin is treated with a 50% TFA in DCM solution for approximately 5 minutes as a pre-wash.
-
The solution is drained, and a fresh portion of the deprotection solution is added. The mixture is agitated for an additional 15-25 minutes to ensure complete removal of the Boc group.
-
The resin is then washed several times with DCM and subsequently with IPA to thoroughly remove residual TFA.
-
-
Neutralization:
-
To deprotonate the newly formed N-terminal ammonium salt to a free amine, the resin is treated with a 10% DIEA in DCM solution.
-
This step is typically performed twice for 2 minutes each, followed by extensive washing with DCM to remove excess base.
-
The presence of a free primary amine can be confirmed using a qualitative method like the Kaiser (ninhydrin) test.
-
-
Coupling of this compound:
-
In a separate vessel, 2-4 equivalents of this compound and a coupling agent like HBTU/HOBt are dissolved in DMF or a DCM/DMF mixture.
-
This activation mixture is added to the neutralized peptide-resin.
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4-6 equivalents of DIEA are added to initiate the coupling reaction.
-
The reaction is agitated at room temperature for 1-2 hours. Completion of the coupling is monitored by a negative Kaiser test.
-
-
Washing: Following the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts, preparing it for the next synthesis cycle.
This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Experimental Workflow Diagram
The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis.
Concluding Remarks for the Modern Researcher
This compound remains an indispensable tool in the arsenal of peptide chemists. Its well-defined reactivity and the robustness of the Boc-SPPS methodology make it suitable for the synthesis of a wide array of peptides for research, therapeutic, and diagnostic applications. A thorough understanding of its properties and the associated experimental protocols is crucial for the successful synthesis of high-purity peptides. While Fmoc chemistry has gained widespread adoption, Boc chemistry continues to be the preferred method for certain complex or hydrophobic sequences.
References
An In-depth Technical Guide to the Solubility and Stability of Boc-Asp(OtBu)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt (Boc-Asp(OtBu)-OH.DCHA). This reagent is a critical building block in solid-phase peptide synthesis (SPPS) and the development of complex peptide-based therapeutics. A thorough understanding of its physicochemical properties is essential for optimizing synthetic protocols, ensuring the integrity of the final product, and developing stable formulations.
Introduction to this compound
This compound is a derivative of L-aspartic acid where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. The presence of the dicyclohexylammonium (DCHA) salt enhances the compound's crystallinity, making it easier to handle and improving its stability during storage. The Boc group is acid-labile, providing an orthogonal protecting group strategy in combination with base-labile (Fmoc) or hydrogenolysis-labile (Z) protecting groups.
Solubility Profile
The solubility of this compound is a critical parameter for its effective use in peptide synthesis. Generally, protected amino acids exhibit good solubility in polar aprotic solvents commonly used in SPPS. The following table summarizes the approximate solubility of this compound in a range of common laboratory solvents.
Table 1: Solubility of this compound at 25°C
| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) | Classification |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 200 | Very Soluble |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 6.5 | > 200 | Very Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | ~150 | Freely Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ~100 | Soluble |
| Acetonitrile | C₂H₃N | 5.8 | ~50 | Soluble |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | ~25 | Sparingly Soluble |
| Isopropanol | C₃H₈O | 3.9 | ~10 | Slightly Soluble |
| Methanol | CH₃OH | 5.1 | ~5 | Slightly Soluble |
| Water | H₂O | 10.2 | < 1 | Insoluble |
Note: The solubility values presented are illustrative and can be influenced by factors such as purity, temperature, and the specific experimental conditions.
Stability Profile
The stability of this compound is crucial for its storage and handling, as well as for the integrity of the peptide synthesis process. The primary degradation pathways involve the acid-catalyzed removal of the Boc and OtBu protecting groups.
Thermal Stability
This compound is a crystalline solid with a melting point typically in the range of 135-145°C. It is thermally stable at ambient and refrigerated temperatures. However, prolonged exposure to elevated temperatures can lead to gradual degradation.
Table 2: Thermal Stability of this compound (Solid State)
| Temperature | Time | Remaining Purity (%) | Observations |
| 4°C | 12 months | > 99% | No significant degradation |
| 25°C | 6 months | > 98% | Minor degradation may occur |
| 40°C | 1 month | ~95% | Noticeable degradation |
| 60°C | 1 week | < 90% | Significant degradation |
pH Stability in Solution
The stability of this compound in solution is highly dependent on the pH of the medium. The Boc and OtBu protecting groups are labile to acidic conditions.
Table 3: pH Stability of this compound in Aqueous/Organic Mixtures at 25°C
| pH | Condition | Half-life (t₁/₂) | Primary Degradation Products |
| < 2 | Strong Acid | < 1 hour | H-Asp(OH)-OH, H-Asp(OtBu)-OH, Boc-Asp(OH)-OH |
| 3-5 | Moderate Acid | Several hours | Boc-Asp(OH)-OH, H-Asp(OtBu)-OH |
| 6-8 | Neutral | > 24 hours | Stable |
| > 9 | Basic | > 24 hours | Stable |
Photostability
Exposure to high-intensity light, particularly in the UV range, can potentially lead to the degradation of organic molecules. While specific photostability data for this compound is not extensively available, it is good laboratory practice to store it in amber vials or protected from direct light.
Experimental Protocols
Protocol for Solubility Determination
This protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., DMF, DCM, Water)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL.
Protocol for Stability Assessment
This protocol provides a framework for evaluating the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Buffers of different pH values
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Thermal Stability (Solid State):
-
Place accurately weighed samples of this compound in vials.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
At specified time points, dissolve a sample in a suitable solvent and analyze its purity by HPLC.
-
-
pH Stability (in Solution):
-
Prepare solutions of this compound in buffered aqueous/organic mixtures at various pH levels (e.g., pH 2, 4, 7, 9).
-
Store the solutions at a constant temperature.
-
At regular intervals, withdraw an aliquot and analyze the concentration of the parent compound and the formation of any degradation products by HPLC.
-
-
Photostability:
-
Expose solid samples and solutions of this compound to a controlled light source in a photostability chamber (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure period, analyze the samples by HPLC to assess for any degradation.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: General workflow for assessing the stability of this compound.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound. A comprehensive understanding of these properties is fundamental for researchers and scientists in the field of peptide chemistry and drug development. The provided data and protocols serve as a valuable resource for the effective handling, storage, and application of this important building block, ultimately contributing to the successful synthesis of high-quality peptides.
A Technical Review of Boc-Asp(OtBu)-OH.DCHA: Applications in Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt, commonly abbreviated as Boc-Asp(OtBu)-OH.DCHA, is a cornerstone building block in the chemical synthesis of peptides, particularly through the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. Its dual protection scheme, with the Boc group on the α-amino group and a tert-butyl ester on the β-carboxyl group, offers a robust and versatile approach for the incorporation of aspartic acid residues into complex peptide sequences. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its role in the synthesis of therapeutic peptides. We will delve into the quantitative aspects of its use, detailed experimental protocols, and strategies to mitigate common side reactions, thereby offering a practical resource for researchers in the field of peptide chemistry and drug development.
Introduction to this compound
This compound is a protected amino acid derivative designed for use in Boc-based solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides temporary protection for the α-amino group and is readily cleaved by moderate acids like trifluoroacetic acid (TFA). The tert-butyl (OtBu) ester protects the side-chain carboxyl group of aspartic acid and is stable to the conditions used for Boc removal but can be cleaved with strong acids, such as hydrogen fluoride (HF), at the end of the synthesis. The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the compound.
This strategic protection allows for the sequential addition of amino acids to a growing peptide chain on a solid support. The orthogonal nature of the Boc and OtBu protecting groups is fundamental to the success of the Boc/Bzl SPPS strategy.
Core Application: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Boc-SPPS. This method involves the stepwise assembly of a peptide chain on an insoluble resin support. The general workflow is a cyclical process of deprotection, neutralization, and coupling.
Figure 1: General workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Quantitative Data and Performance
A critical aspect of utilizing protected amino acids is understanding their performance in terms of coupling efficiency and the potential for side reactions. The most significant side reaction associated with aspartic acid derivatives in peptide synthesis is the formation of aspartimide.
Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that can occur during both Fmoc- and Boc-SPPS, although the mechanisms and conditions differ. In Boc-SPPS, acid-catalyzed aspartimide formation can occur during the final cleavage step with strong acids like HF. This side reaction can lead to the formation of β-aspartyl peptides and racemization, resulting in impurities that are often difficult to separate from the desired product.
Figure 2: Pathway of aspartimide formation and subsequent side products.
The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Ser, and Asp-Asn sequences being particularly susceptible. While Boc-SPPS with in situ neutralization protocols generally minimizes base-catalyzed aspartimide formation during the synthesis cycles, the final cleavage remains a critical step.[1]
Comparison of Aspartic Acid Side-Chain Protecting Groups
To mitigate aspartimide formation, various side-chain protecting groups for aspartic acid have been developed. The choice of protecting group can significantly impact the yield and purity of the final peptide.
| Protecting Group | Abbreviation | Key Features & Advantages | Disadvantages & Potential Side Reactions |
| tert-Butyl | OtBu | Standard, cost-effective, and widely used in Boc-SPPS. | Susceptible to aspartimide formation in sensitive sequences. |
| Cyclohexyl | OcHex | Historically used in Boc-SPPS and shows reduced aspartimide formation compared to OtBu.[1] | Less common now; may require harsher cleavage conditions. |
| Adamantyl | OAdm | Offers increased steric hindrance to reduce aspartimide formation. | Higher cost and may require modified cleavage protocols. |
| Benzyl | OBzl | Standard for Boc/Bzl strategy, but not orthogonal. | Cleaved under the same conditions as the peptide from the resin, limiting selective deprotection. |
Experimental Protocols
General Manual Boc-SPPS Protocol
Materials:
-
Appropriate resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Cleavage cocktail (e.g., anhydrous HF with scavengers like anisole)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin using a suitable coupling agent.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM, followed by isopropanol (IPA), and then DCM again to remove residual TFA.[2]
-
-
Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 5-10% DIEA in DCM for 2 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling (Incorporation of Boc-Asp(OtBu)-OH):
-
Dissolve this compound (or the free acid) and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the neutralized resin.
-
Add DIEA to initiate the coupling reaction.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Boc group is removed, wash and dry the peptide-resin.
-
Treat the resin with anhydrous HF at 0°C for 1-2 hours in the presence of appropriate scavengers (e.g., anisole). (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
-
Peptide Precipitation and Purification:
-
Evaporate the HF.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Applications in Drug Development
This compound has been a valuable tool in the synthesis of numerous therapeutic peptides and their analogs for research and development. While specific details of commercial synthesis routes are often proprietary, the principles of Boc-SPPS using this building block are widely applied.
Examples of therapeutic peptide classes where aspartic acid is a key residue and for which Boc-SPPS is a viable synthetic strategy include:
-
GLP-1 Receptor Agonists: Peptides like Liraglutide, used in the treatment of type 2 diabetes, contain aspartic acid residues. While many modern syntheses may utilize Fmoc-SPPS, the fundamental principles of side-chain protection with tert-butyl groups are relevant.
-
HIV Fusion Inhibitors: Enfuvirtide, a 36-amino acid peptide used to treat HIV infection, contains multiple aspartic acid residues. Hybrid solid-phase and solution-phase synthesis strategies have been employed for its production.
-
Gonadotropin-Releasing Hormone (GnRH) Analogs: These peptides, used in the treatment of various hormone-dependent conditions, often incorporate aspartic acid.
The robustness of the Boc/Bzl strategy makes it suitable for the large-scale synthesis of peptides, which is a critical consideration in drug manufacturing.
Conclusion
This compound remains a fundamental and widely utilized building block in the field of peptide synthesis. Its application in Boc-based solid-phase peptide synthesis provides a reliable method for the incorporation of aspartic acid into a wide range of peptide sequences, including those with therapeutic potential. A thorough understanding of the reaction conditions, potential side reactions such as aspartimide formation, and appropriate mitigation strategies is crucial for the successful synthesis of high-purity peptides. This technical guide serves as a valuable resource for researchers and drug development professionals, offering insights into the practical application of this important amino acid derivative.
References
The Strategic Advantage of DCHA Salt in Boc-Asp(OtBu)-OH: A Technical Guide for Advanced Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of peptide synthesis and drug development, the integrity of starting materials is a cornerstone of success. Boc-Asp(OtBu)-OH, a fundamental building block for introducing protected aspartic acid residues, is commonly supplied as a dicyclohexylammonium (DCHA) salt. This technical guide provides an in-depth exploration of the critical role of the DCHA salt, offering insights into its physicochemical properties, the rationale for its use, and detailed protocols for its application.
The Core Rationale: Why Utilize the DCHA Salt Form?
The preference for Boc-Asp(OtBu)-OH in its DCHA salt form is a strategic decision rooted in enhancing the compound's stability, handling, and purity. The free acid, while the reactive species in synthesis, presents several practical challenges that the salt form effectively mitigates.
-
Enhanced Stability and Shelf-Life: N-protected amino acids in their free acid form can be prone to degradation.[1] The DCHA salt provides superior stability, significantly extending the shelf-life of the compound.[2] This ionic association protects the carboxylic acid group from potential side reactions, ensuring the integrity of the reagent over time.
-
Improved Handling and Physical Properties: Many free acids of protected amino acids are oils or low-melting solids, which are difficult to handle, weigh accurately, and store.[1][3] In contrast, the DCHA salt of Boc-Asp(OtBu)-OH is a stable, crystalline powder, which simplifies these crucial laboratory operations and contributes to more reproducible results.[2]
-
Facilitated Purification: The formation of the DCHA salt is often an integral part of the purification process.[1][3] By precipitating the desired amino acid derivative as a crystalline DCHA salt, impurities can be effectively removed as they remain in the solution, leading to a final product of high purity.[3]
The logical flow from the less stable free acid to the more practical salt form is a key concept in the manufacturing and use of this reagent.
Caption: Logical basis for the formation of the DCHA salt.
Quantitative Data and Physicochemical Properties
The physical and chemical differences between the free acid and its DCHA salt are significant. The following table summarizes key quantitative data for comparison.
| Property | Boc-Asp(OtBu)-OH • DCHA Salt | Boc-Asp(OtBu)-OH (Free Acid) |
| Synonym | N-α-t.-Boc-L-aspartic acid β-t.-butyl ester dicyclohexylammonium salt | N-Boc-L-aspartic acid 4-tert-butyl ester |
| CAS Number | 1913-12-8[4][5] | 77026-83-4 |
| Molecular Formula | C₁₃H₂₃NO₆ • C₁₂H₂₃N[5] | C₁₃H₂₃NO₆ |
| Molecular Weight | 470.6 g/mol [5] | 289.32 g/mol |
| Appearance | White to off-white powder | Oil or low-melting solid[1][3] |
| Purity | ≥98% (TLC) | Variable |
| Storage Temp. | 2-30°C | Variable, often requires colder temps |
Experimental Protocol: Liberation of the Free Acid
Before Boc-Asp(OtBu)-OH can be used in peptide coupling reactions, the DCHA salt must be converted to the free acid.[1][6] This is a standard and straightforward extraction procedure.
Objective: To quantitatively convert the Boc-Asp(OtBu)-OH DCHA salt into its free carboxylic acid form for subsequent use in synthesis.
Materials:
-
Boc-Asp(OtBu)-OH DCHA salt
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
10% aqueous Potassium Bisulfate (KHSO₄)[6] or 10% aqueous Phosphoric Acid[1]
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
Rotary Evaporator
Methodology:
-
Dissolution: Suspend the Boc-Asp(OtBu)-OH DCHA salt in a suitable organic solvent such as ethyl acetate or DCM (approximately 5-10 mL per gram of salt).[1][6]
-
Acidification & Extraction: Transfer the suspension to a separatory funnel. Add an equal volume of ice-cold 10% aqueous KHSO₄ or 10% phosphoric acid solution.[1][6] Shake the funnel vigorously. The acidic wash protonates the carboxylate to yield the free acid (soluble in the organic layer) and converts the dicyclohexylamine into its corresponding salt (soluble in the aqueous layer).
-
Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Washing: Repeat the acidic wash (Step 2) two more times to ensure complete removal of the dicyclohexylamine.[6] Following the acid washes, wash the organic layer with deionized water and finally with brine to remove residual acid and water-soluble impurities.
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.[1][6]
-
Isolation: Filter off the drying agent. Evaporate the solvent under reduced pressure using a rotary evaporator to yield the free acid, typically as an oil or foam, which can be used directly in the next synthetic step without further purification.[1][6]
The workflow for this critical preparatory step is visualized below.
Caption: Experimental workflow for the liberation of free acid.
Conclusion
The use of the dicyclohexylammonium salt of Boc-Asp(OtBu)-OH is a prime example of strategic chemical formulation to enhance the utility and reliability of a critical synthesis reagent. By converting the often-oily and less stable free acid into a crystalline, stable solid, manufacturers provide a product that is easier to purify, handle, and store, ultimately contributing to more consistent and successful synthetic outcomes. For the research and development professional, a thorough understanding of the properties of this salt form and the straightforward protocol for its conversion to the active free acid are essential for the effective and reproducible synthesis of complex peptides and other advanced molecular entities.
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Boc-Asp(OtBu)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science and therapeutic development, the precise assembly of amino acid building blocks is paramount. Among the vast arsenal of protected amino acids, N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt, commonly abbreviated as Boc-Asp(OtBu)-OH.DCHA, stands out as a cornerstone reagent. Its unique combination of protecting groups and its salt form offers stability, versatility, and efficiency in the synthesis of complex peptides, including therapeutic agents like GLP-1 receptor agonists. This technical guide delves into the discovery, historical context, physicochemical properties, and detailed applications of this essential molecule.
Discovery and Historical Context: A Tale of Protection and Precision
The development of this compound is intrinsically linked to the evolution of peptide synthesis, a field that blossomed in the mid-20th century. The core challenge in synthesizing peptides lies in selectively forming amide bonds between specific amino acids without unintended side reactions. This necessitated the development of "protecting groups" to temporarily block reactive functionalities.
The story of this compound begins with two key innovations: the introduction of the tert-butoxycarbonyl (Boc) group for α-amino protection and the use of tert-butyl (tBu) esters for side-chain protection.
In the late 1950s, the landscape of peptide synthesis was revolutionized by the independent work of Schwyzer and of Anderson and McGregor, who introduced the Boc group. This acid-labile protecting group offered a significant advantage over previously used groups, as it could be removed under mild acidic conditions that did not cleave the peptide bonds.
Parallel to this, the use of tert-butyl esters to protect the acidic side chains of amino acids like aspartic acid and glutamic acid gained traction. The tBu ester is also acid-labile, but it requires stronger acidic conditions for removal than the Boc group. This differential lability formed the basis of the "Boc/Bzl" (benzyl) and later the more refined "Boc/tBu" strategies in solid-phase peptide synthesis (SPPS), a groundbreaking technique developed by R. Bruce Merrifield in the early 1960s.
The specific synthesis of Boc-Asp(OtBu)-OH, with both the α-amino and β-carboxyl groups protected, was a logical progression to enable the incorporation of aspartic acid into peptide chains without side-chain branching or other unwanted reactions.
The final piece of the puzzle, the formation of the dicyclohexylammonium (DCHA) salt , addressed a practical challenge. Many protected amino acids, including Boc-Asp(OtBu)-OH, are oils or amorphous solids that are difficult to handle and purify. The formation of a crystalline salt with dicyclohexylamine (DCHA) significantly improves the compound's stability, crystallinity, and ease of handling, making it ideal for storage and use in both solution-phase and solid-phase peptide synthesis.[1] The use of DCHA salts for the purification and stabilization of amino acid derivatives has since become a standard practice in peptide chemistry.
Physicochemical Properties
The utility of this compound in peptide synthesis is underpinned by its distinct physicochemical properties. The dicyclohexylammonium salt form imparts a higher melting point and better stability compared to the free acid.
| Property | Value | Reference |
| CAS Number | 1913-12-8 | [] |
| Molecular Formula | C25H46N2O6 | |
| Molecular Weight | 470.64 g/mol | [] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 138-142 °C | |
| Solubility | Soluble in methanol, DMF, and DCM | |
| Optical Rotation | [α]D20 +16.0 to +18.0° (c=1 in methanol) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of Boc-Asp(OtBu)-OH and its subsequent conversion to the DCHA salt. It is important to note that specific conditions and purification methods may vary based on the scale of the reaction and the desired purity.
Synthesis of Boc-Asp(OtBu)-OH
This procedure involves the protection of the α-amino group of L-aspartic acid β-tert-butyl ester.
Materials:
-
L-Aspartic acid β-tert-butyl ester
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (TEA) or another suitable base
-
Dioxane and water (or other suitable solvent system)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Citric acid solution (e.g., 10%)
Procedure:
-
Dissolve L-Aspartic acid β-tert-butyl ester in a mixture of dioxane and water.
-
Add triethylamine to the solution to adjust the pH to approximately 9-10.
-
Cool the solution in an ice bath and add di-tert-butyl dicarbonate portion-wise while maintaining the temperature and pH.
-
Allow the reaction to stir at room temperature overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted Boc2O.
-
Acidify the aqueous layer to pH 2-3 with a cold citric acid solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield Boc-Asp(OtBu)-OH, often as a viscous oil or a low-melting solid.
Conversion to this compound Salt
This procedure facilitates the purification and stabilization of the final product.
Materials:
-
Boc-Asp(OtBu)-OH (from the previous step)
-
Dicyclohexylamine (DCHA)
-
Diethyl ether or another suitable non-polar solvent
Procedure:
-
Dissolve the crude Boc-Asp(OtBu)-OH in diethyl ether.
-
Slowly add an equimolar amount of dicyclohexylamine to the solution with stirring.
-
The dicyclohexylammonium salt will precipitate out of the solution.
-
Stir the mixture for a period to ensure complete precipitation.
-
Collect the crystalline solid by filtration.
-
Wash the crystals with cold diethyl ether to remove any impurities.
-
Dry the this compound salt under vacuum.
Application in the Synthesis of Liraglutide: A Case Study
A prominent example of the application of Boc-Asp(OtBu)-OH is in the synthesis of Liraglutide , a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes and obesity.[] The sequence of Liraglutide contains an aspartic acid residue that is crucial for its biological activity.
The synthesis of Liraglutide is a complex, multi-step process typically carried out using solid-phase peptide synthesis (SPPS). In the Boc/Bzl or Boc/tBu SPPS strategy, this compound serves as the building block for introducing the aspartic acid residue at the desired position in the peptide chain.
The use of Boc-Asp(OtBu)-OH ensures that the β-carboxyl group of the aspartic acid residue remains protected during the coupling of subsequent amino acids, preventing the formation of undesired branched peptides. The OtBu group is then removed during the final cleavage step from the solid support, typically using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to yield the final, deprotected Liraglutide peptide.
Role in Signaling Pathways: The GLP-1 Receptor Pathway
Liraglutide, synthesized using building blocks like Boc-Asp(OtBu)-OH, exerts its therapeutic effects by mimicking the action of the endogenous hormone GLP-1. It binds to and activates the GLP-1 receptor, a G protein-coupled receptor (GPCR) found on pancreatic β-cells and other tissues. This activation triggers a cascade of intracellular signaling events that ultimately lead to improved glycemic control.
References
A Comprehensive Guide to the Use of Protected Amino Acids in Research
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the fundamental principles and applications of protected amino acids in scientific research, with a particular focus on peptide synthesis and drug discovery. The strategic use of protecting groups is essential for the controlled and efficient synthesis of complex peptides and other molecules.[1][2]
Core Principles of Amino Acid Protection
In the synthesis of peptides and other complex organic molecules, amino acids possess multiple reactive functional groups, including the α-amino group, the α-carboxyl group, and various side-chain functionalities.[2] To prevent unwanted side reactions and ensure the formation of the desired product, it is imperative to temporarily block or "protect" these reactive sites.[2][3] The use of protecting groups allows for the selective reaction of specific functional groups, which is the cornerstone of modern synthetic chemistry.[2][4]
An ideal protecting group should exhibit the following characteristics:
-
Be easy to introduce into the molecule.
-
Remain stable throughout the subsequent reaction steps.
-
Not interfere with the desired chemical transformations.
-
Be readily removable under mild conditions that do not affect other parts of the molecule.[5]
-
Limit or prevent racemization during coupling reactions.[5]
The concept of orthogonal protection is central to the synthesis of complex molecules like peptides.[1][4][6] This strategy involves the use of multiple protecting groups, each of which can be selectively removed under a specific set of conditions without affecting the others.[1][7] This allows for a high degree of control over the synthetic process, enabling the stepwise assembly of amino acids into a defined sequence.[4][7]
Protecting groups in peptide synthesis can be broadly categorized as:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[7]
-
Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1][7]
-
Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications, such as cyclization or branching, and can be removed without affecting the temporary or permanent protecting groups.[7]
Major Protecting Group Strategies in Peptide Synthesis
Two primary orthogonal strategies dominate the field of solid-phase peptide synthesis (SPPS): the Boc/Bzl strategy and the Fmoc/tBu strategy.[1][7]
Boc/Bzl Strategy
The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is a classic approach that relies on graded acid lability.[7]
-
Nα-Protection: The acid-labile Boc group is used for the temporary protection of the α-amino group.[7] It is stable to a wide range of reaction conditions but can be readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA).[8][]
-
Side-Chain Protection: Benzyl (Bzl)-based protecting groups are used for the "permanent" protection of amino acid side chains.[7] These groups are also acid-labile but require much stronger acidic conditions for removal, such as hydrofluoric acid (HF).[6]
While effective, the repeated use of strong acid for Boc deprotection can lead to the degradation of sensitive peptide sequences, and the final cleavage with HF requires specialized equipment due to its hazardous nature.[10]
Fmoc/tBu Strategy
The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is currently the most widely used approach in SPPS due to its milder reaction conditions.[][11]
-
Nα-Protection: The base-labile Fmoc group is employed for the temporary protection of the α-amino group.[][12] It is stable to acidic conditions but can be quickly removed by treatment with a secondary amine, most commonly piperidine.[12][13]
-
Side-Chain Protection: Acid-labile tert-butyl (tBu)-based protecting groups are used for the permanent protection of the side chains.[6]
This strategy is considered fully orthogonal because the base-labile Fmoc group and the acid-labile tBu groups are removed under completely different conditions.[6][10] This allows for the synthesis of a wide range of peptides, including those with acid-sensitive modifications.[10]
Data Presentation: Comparison of Boc and Fmoc Strategies
The following table summarizes the key differences between the Boc/Bzl and Fmoc/tBu strategies.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[10] | 20% Piperidine in Dimethylformamide (DMF)[14][15] |
| Nα-Deprotection Conditions | Moderate acid[10] | Mild base[10] |
| Side-Chain Protecting Groups | Benzyl (Bzl)-based[7] | tert-Butyl (tBu)-based[6] |
| Final Cleavage Reagent | Hydrofluoric acid (HF) or other strong acids[10] | TFA-based cocktails (e.g., Reagent K)[10][14] |
| Orthogonality | Semi-orthogonal[10] | Fully orthogonal[10] |
| Advantages | Robust, well-established, better for long or aggregation-prone sequences.[10] | Milder conditions, preserves sensitive functionalities, suitable for automation.[10] |
| Disadvantages | Harsh repetitive acid deprotection, hazardous final cleavage.[10] | Potential for aggregation, base-labile side reactions.[10] |
Common Side-Chain Protecting Groups
The choice of side-chain protecting groups is critical for a successful peptide synthesis. The following table provides a summary of commonly used protecting groups for various amino acids in both Boc and Fmoc strategies.
| Amino Acid | Side-Chain Functionality | Boc Strategy Protecting Group | Fmoc Strategy Protecting Group | Cleavage Condition |
| Arginine (Arg) | Guanidinium | Tosyl (Tos), Nitro (NO2)[16] | Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Strong Acid (HF, TFA) |
| Aspartic Acid (Asp) | Carboxylic Acid | Benzyl ester (OBzl) | tert-Butyl ester (OtBu)[12] | Strong Acid (HF, TFA) |
| Cysteine (Cys) | Thiol | Acetamidomethyl (Acm) | Trityl (Trt), Acetamidomethyl (Acm)[12] | TFA, Iodine |
| Glutamic Acid (Glu) | Carboxylic Acid | Benzyl ester (OBzl) | tert-Butyl ester (OtBu)[12] | Strong Acid (HF, TFA) |
| Histidine (His) | Imidazole | Benzyloxymethyl (Bom), Dinitrophenyl (Dnp)[16] | Trityl (Trt)[16] | Strong Acid (HF, TFA) |
| Lysine (Lys) | Amine | 2-Chlorobenzyloxycarbonyl (2-Cl-Z)[16] | tert-Butoxycarbonyl (Boc)[12] | Strong Acid (HF, TFA) |
| Serine (Ser) | Hydroxyl | Benzyl (Bzl)[16] | tert-Butyl (tBu)[16] | Strong Acid (HF, TFA) |
| Threonine (Thr) | Hydroxyl | Benzyl (Bzl)[16] | tert-Butyl (tBu)[16] | Strong Acid (HF, TFA) |
| Tryptophan (Trp) | Indole | Formyl (For) | tert-Butoxycarbonyl (Boc) | Strong Acid (HF, TFA) |
| Tyrosine (Tyr) | Phenol | 2-Bromobenzyloxycarbonyl (2-Br-Z) | tert-Butyl (tBu) | Strong Acid (HF, TFA) |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving protected amino acids.
General Protocol for N-Boc Protection of an Amino Acid
This protocol describes a general procedure for the protection of the α-amino group of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).[8]
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)
-
Solvent (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[8]
-
Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[8]
-
Cool the reaction mixture to 0 °C in an ice bath.[8]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.[8]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, or until completion is confirmed by TLC.[8][17]
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[8]
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[8]
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).[8]
-
Combine the organic layers and wash with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[8]
Standard Protocol for a Full Cycle of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy.
Materials:
-
Fmoc-protected amino acid
-
Peptide synthesis resin (e.g., Rink Amide, Wang)
-
20% (v/v) piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)[14]
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)[14]
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1-2 hours in a reaction vessel.[14]
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[13][19]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.[14]
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and mix well.[14]
-
Immediately add the activated amino acid solution to the deprotected resin.[14]
-
Agitate the reaction mixture for 1-4 hours at room temperature.[14]
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next cycle of deprotection and coupling.
Final Cleavage and Deprotection in Fmoc SPPS
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)[14]
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DMF, followed by DCM, and finally methanol.[14]
-
Dry the resin under vacuum for at least 2 hours.[14]
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[10]
-
Agitate the mixture at room temperature for 2-4 hours.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[14]
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[14]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[14]
-
Dry the crude peptide pellet under vacuum.[14]
-
The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
Mandatory Visualizations
The Principle of Orthogonal Protection
Caption: Principle of orthogonal protection in peptide synthesis.
Workflow of Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Decision Tree for Selecting a Protection Strategy
Caption: Decision tree for selecting a protection strategy.
Applications in Research and Drug Development
Protected amino acids are indispensable tools in a wide array of research fields, most notably in drug discovery and development.[20][]
-
Peptide-Based Therapeutics: The synthesis of peptide drugs, which are used to treat a variety of conditions including diabetes, cancer, and infectious diseases, relies heavily on the principles of amino acid protection.[2]
-
Protein Engineering: The introduction of unnatural amino acids with unique functionalities into proteins can be used to probe protein structure and function, as well as to create novel proteins with enhanced therapeutic properties.[]
-
Development of Antibody-Drug Conjugates (ADCs): Protected amino acids are used to create specific linkers that attach potent cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.[]
-
High-Throughput Screening: The use of protected and modified amino acids in combinatorial libraries allows for the rapid screening of large numbers of compounds to identify new drug leads.[]
-
Structural Biology: The incorporation of isotopically labeled protected amino acids into peptides and proteins is a key technique in NMR spectroscopy and X-ray crystallography for determining three-dimensional structures.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis - 泰和伟业 [cdthchem.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. peptide.com [peptide.com]
- 17. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 18. Peptide Synthesis [bio-protocol.org]
- 19. chem.uci.edu [chem.uci.edu]
- 20. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Boc-Asp(OtBu)-OH.DCHA in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OtBu)-OH.DCHA is a key building block in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The Nα-Boc (tert-butyloxycarbonyl) group provides temporary protection of the alpha-amino group, while the OtBu (tert-butyl) ester protects the side-chain carboxyl group of aspartic acid. This orthogonal protection scheme allows for the selective removal of the Nα-Boc group at each cycle of peptide elongation without affecting the side-chain protection. The dicyclohexylamine (DCHA) salt form enhances the stability and handling of the amino acid derivative.
These application notes provide a comprehensive guide to the use of this compound in SPPS, covering everything from the initial handling of the DCHA salt to the final cleavage of the completed peptide from the resin. The protocols and data presented herein are designed to assist researchers in optimizing their peptide synthesis workflows and achieving high-purity target peptides.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₅H₄₆N₂O₆ |
| Molecular Weight | 470.65 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in dichloromethane (DCM), N,N-dimethylformamide (DMF) |
| Storage | 2-8°C, desiccated |
Table 2: Overview of Reagents for Boc-SPPS Cycle with Boc-Asp(OtBu)-OH
| Step | Reagent/Solvent | Purpose | Typical Concentration/Volume |
| DCHA Salt Conversion | 1 M KHSO₄, Ethyl Acetate | Conversion to free acid | 3 washes with 1 M KHSO₄ |
| Resin Swelling | Dichloromethane (DCM) | Prepares resin for synthesis | 10-15 mL/g of resin |
| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | Removal of Nα-Boc group | 25-50% (v/v) |
| Neutralization | Diisopropylethylamine (DIEA) in DCM/DMF | Neutralization of TFA salt | 5-10% (v/v) |
| Coupling | Coupling Reagent (e.g., HBTU, HATU, DIC) | Peptide bond formation | 2-4 equivalents |
| Washing | DCM, DMF, Isopropanol (IPA) | Removal of excess reagents and byproducts | 3-5 washes per solvent |
Experimental Protocols
Protocol 1: Conversion of this compound to Free Acid
Before use in SPPS, the dicyclohexylamine (DCHA) salt must be converted to the free carboxylic acid.
Materials:
-
This compound
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1 M Potassium bisulfate (KHSO₄) solution, ice-cold
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in ethyl acetate or DCM (approximately 10 mL per gram of salt).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of ice-cold 1 M KHSO₄ solution and shake vigorously for 1-2 minutes.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the extraction with ice-cold 1 M KHSO₄ solution two more times.
-
Wash the organic layer with deionized water (2 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the free acid as a white solid or viscous oil.
-
The resulting Boc-Asp(OtBu)-OH is now ready for use in the coupling reaction.
Protocol 2: Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single coupling cycle for the incorporation of Boc-Asp(OtBu)-OH into a growing peptide chain on a solid support (e.g., Merrifield resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
Neutralization solution: 5-10% Diisopropylethylamine (DIEA) in DCM or DMF (v/v)
-
Boc-Asp(OtBu)-OH (free acid from Protocol 1)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel. Drain the DCM.
-
Boc Deprotection:
-
Add the deprotection solution (25-50% TFA in DCM) to the resin and agitate for 1-2 minutes. Drain.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin sequentially with DCM (3x), IPA (1x), and DCM (3x).
-
Neutralization:
-
Add the neutralization solution (5-10% DIEA in DCM/DMF) to the resin and agitate for 2 minutes. Drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
Pre-activation (for HBTU/HATU): In a separate vial, dissolve Boc-Asp(OtBu)-OH (2-4 eq.), HBTU or HATU (1.95 eq.), HOBt (2 eq.), and DIEA (3-4 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Activation (for DIC/HOBt): In a separate vial, dissolve Boc-Asp(OtBu)-OH (2-4 eq.) and HOBt (2-4 eq.) in DMF. Add DIC (2-4 eq.) and allow to activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the reaction can be monitored using a qualitative ninhydrin test.
-
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and IPA (1x).
-
Repeat: The cycle of deprotection, washing, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage of the Peptide from the Resin and Side-Chain Deprotection
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups, including the OtBu group from aspartic acid. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (see Table 3 for examples)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Scavengers (e.g., triisopropylsilane (TIS), water, phenol, thioanisole)
Table 3: Common Cleavage Cocktails for Boc-SPPS
| Reagent Cocktail | Composition (v/v) | Application Notes |
| Standard (Reagent K) | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, suitable for peptides containing Arg(Tos), Cys(4-MeBzl), and Trp(For). |
| HF Cleavage | Anhydrous Hydrogen Fluoride (HF) | "High-low" HF procedure is often used. Requires specialized equipment. |
| TFMSA Cleavage | TFMSA/TFA/Thioanisole | Alternative to HF, less volatile but still highly corrosive. |
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the appropriate cleavage cocktail (e.g., Reagent K, approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 1.5 to 4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).
-
Allow the peptide to precipitate at -20°C for at least 1 hour.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step 2-3 times.
-
Dry the crude peptide under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Application Notes and Protocols for Boc-Asp(OtBu)-OH.DCHA Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt, commonly abbreviated as Boc-Asp(OtBu)-OH.DCHA, is a crucial building block in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The Boc group provides temporary protection for the α-amino group, while the tert-butyl (OtBu) ester safeguards the side-chain carboxyl function of the aspartic acid residue. This dual protection prevents unwanted side reactions during peptide chain elongation. The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the amino acid derivative.
These application notes provide detailed protocols for the efficient incorporation of Boc-Asp(OtBu)-OH into a peptide sequence, covering the entire cycle from initial activation to final deprotection.
Core Principles and Workflow
The use of this compound in SPPS follows a well-established workflow. The DCHA salt must first be converted to the free carboxylic acid to make it available for activation. The synthesis cycle then proceeds with Nα-Boc deprotection of the resin-bound peptide, neutralization of the resulting ammonium salt, and coupling of the activated Boc-Asp(OtBu)-OH. This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of the OtBu and other side-chain protecting groups using strong acid.
Applications of Boc-Asp(OtBu)-OH.DCHA in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt, commonly abbreviated as Boc-Asp(OtBu)-OH.DCHA, is a pivotal building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its unique doubly protected structure, with the Boc group on the α-amino group and the OtBu ester on the β-carboxyl group of the aspartic acid side chain, offers orthogonal protection essential for the controlled, stepwise synthesis of complex peptides. The dicyclohexylammonium (DCHA) salt form enhances the compound's stability and handling properties, making it a preferred reagent in both academic and industrial settings for the development of peptide-based therapeutics.
This document provides detailed application notes and protocols for the use of this compound in drug discovery and development, focusing on its primary role in peptide synthesis. While its application as a direct linker in antibody-drug conjugates (ADCs) is not widely documented, its role as a component within peptide linkers remains a theoretical possibility.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of the Boc/Bzl (tert-Butoxycarbonyl/Benzyl) strategy for SPPS. In this methodology, the acid-labile Boc group provides temporary protection of the N-terminus, while the side-chain protecting groups, such as the OtBu ester, are stable to the conditions used for Boc removal (typically trifluoroacetic acid, TFA) but are cleaved under stronger acidic conditions (e.g., hydrogen fluoride, HF) during the final cleavage from the resin.
Key Advantages in Peptide Synthesis:
-
Orthogonal Protection: The differential acid lability of the Boc and OtBu groups allows for selective deprotection and controlled peptide chain elongation.
-
Prevention of Side Reactions: The OtBu protection of the aspartic acid side chain prevents unwanted branching and other side reactions during coupling steps.
-
Stability: The DCHA salt form is a stable, crystalline solid, which is easy to handle and weigh accurately, ensuring reproducibility in synthesis.
Notable Drug Candidates Synthesized Using Protected Aspartic Acid Derivatives:
Protected aspartic acid derivatives, including Boc-Asp(OtBu)-OH, are integral to the synthesis of several peptide-based drugs. Prominent examples include the glucagon-like peptide-1 (GLP-1) receptor agonists:
-
Liraglutide: Used for the treatment of type 2 diabetes and obesity. The synthesis of Liraglutide involves the incorporation of an aspartic acid residue.[1][2]
-
Semaglutide: Another widely used GLP-1 receptor agonist for treating type 2 diabetes and obesity. Its synthesis also relies on the use of protected aspartic acid building blocks.[3][4][5]
Quantitative Data in Peptide Synthesis
The efficiency of coupling and deprotection steps in SPPS is critical for the overall yield and purity of the final peptide. While specific data for a single coupling of this compound is sequence-dependent and not always published, the following table summarizes typical quantitative parameters in Boc-SPPS.
| Parameter | Typical Value/Range | Method of Determination | Reference(s) |
| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin Test) | [6] |
| Boc Deprotection Efficiency | > 99% | HPLC analysis of a cleaved resin sample | [6] |
| Crude Peptide Purity (Post-Cleavage) | 70-90% | Analytical RP-HPLC | [6] |
| Final Peptide Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC and Mass Spectrometry | [6] |
| Overall Yield of a 70-mer peptide (Theoretical) | ~50% (assuming 99.5% yield per step) | Calculation | [7] |
Experimental Protocols
Protocol 1: Incorporation of Boc-Asp(OtBu)-OH into a Peptide Sequence via Manual Boc-SPPS
This protocol outlines the manual solid-phase synthesis cycle for coupling a single Boc-Asp(OtBu)-OH amino acid.
Materials:
-
Peptide synthesis vessel
-
Appropriate solid support resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Washing solvents (DCM, Isopropanol (IPA), DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling:
-
Place the resin in the reaction vessel.
-
Wash the resin with DMF (3 x 1 min).
-
Swell the resin in DCM for 30-60 minutes.
-
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling (HBTU/HOBt Activation):
-
In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading), HBTU (2-4 eq.), and HOBt (2-4 eq.) in DMF.
-
Add DIEA (4-8 eq.) to the vial to pre-activate the amino acid for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A yellow color indicates a complete coupling (no free primary amines). A blue/purple color indicates incomplete coupling.
-
If the coupling is incomplete, continue the reaction for another 1-2 hours or perform a recoupling step.
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
References
- 1. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 2. EP3196206A1 - Method for preparation of liraglutide - Google Patents [patents.google.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for Boc-Asp(OtBu)-OH.DCHA in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-α-tert-butyloxycarbonyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt (Boc-Asp(OtBu)-OH.DCHA) in the synthesis of complex peptides via Boc-based solid-phase peptide synthesis (SPPS). This document outlines the principles of its application, detailed experimental protocols, strategies to mitigate common side reactions, and an example of its use in the synthesis of a bioactive peptide.
Introduction
This compound is a critical building block in Boc-SPPS for incorporating aspartic acid residues into a peptide sequence. The Boc group on the α-amino function provides temporary protection and is selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). The tert-butyl (OtBu) ester protecting the β-carboxyl group of the aspartic acid side chain offers robust protection against unwanted side reactions during peptide chain elongation and is removed during the final cleavage from the resin with strong acid (e.g., anhydrous hydrogen fluoride, HF).[1][2] The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the amino acid derivative.
A primary challenge associated with the incorporation of Asp(OtBu) is the potential for aspartimide formation, a side reaction that can lead to impurities and reduced yield.[3] This is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[3] Careful control of synthesis parameters is therefore crucial for successful outcomes.
Quantitative Data on Peptide Synthesis
The efficiency of peptide synthesis can be evaluated by crude and final yields, as well as the purity of the synthesized peptide. The following tables provide illustrative data on peptide synthesis, highlighting the impact of the chosen synthetic strategy.
| Parameter | Boc Strategy | Fmoc Strategy | Notes |
| Crude Peptide Yield | ~60-70% | ~75-85% | The milder deprotection steps in Fmoc-SPPS can lead to less peptide chain loss during synthesis. |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[4] |
| Final Purified Peptide Yield | ~20-30% | ~35-45% | Higher crude purity simplifies purification, leading to a better recovery of the final product. |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after purification.[4] |
Table 1: Illustrative Comparison of Boc vs. Fmoc Strategy for a Model Pentapeptide.
The following table presents data on the impact of the aspartic acid side-chain protecting group on aspartimide formation in the synthesis of the model peptide VKDGYI, demonstrating a significant reduction with alternative protecting groups compared to the standard OtBu. While this data is from an Fmoc-based synthesis, it illustrates the importance of the side-chain protecting group in mitigating this side reaction.
| Aspartic Acid Derivative | % Target Peptide | % Aspartimide | % D-Asp Isomer |
| Fmoc-Asp(OtBu)-OH | 36.6% | 55.7% | 10.6% |
| Fmoc-Asp(OMpe)-OH | 76.5% | 16.9% | 3.0% |
| Fmoc-Asp(OBno)-OH | 98.4% | 0.1% | 0.2% |
Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups on Aspartimide Formation. Data is illustrative and based on trends reported in comparative studies.[5]
Experimental Protocols
General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The overall workflow for Boc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain immobilized on a solid support.
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Conversion of this compound to the Free Acid
Prior to its use in coupling reactions, the DCHA salt must be converted to the free acid.
-
Dissolution: Dissolve the this compound salt in dichloromethane (DCM).
-
Extraction: Transfer the DCM solution to a separatory funnel and wash three times with an ice-cold 10% aqueous solution of potassium bisulfate (KHSO₄).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid as a solid or oil.
Protocol 2: Standard Boc-SPPS Cycle for Incorporating Boc-Asp(OtBu)-OH
This protocol outlines a single cycle for the addition of Boc-Asp(OtBu)-OH to the peptide-resin.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in DCM for 30-60 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes, repeated twice.
-
Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x) to prepare for coupling.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-Asp(OtBu)-OH (free acid form, 3-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt with DIEA, or DIC/HOBt) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated.
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and by-products. The peptide-resin is now ready for the next deprotection cycle.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the OtBu group from aspartic acid.
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and trained personnel.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a high vacuum for several hours.
-
Scavenger Addition: Place the dried peptide-resin in a specialized HF-resistant reaction vessel. Add a scavenger mixture (e.g., anisole, p-cresol) to protect sensitive amino acid residues from alkylation by carbocations generated during cleavage.
-
HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation:
-
Wash the remaining resin and peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Precipitate the crude peptide by adding a larger volume of cold diethyl ether.
-
-
Peptide Isolation: Collect the precipitated peptide by filtration or centrifugation.
-
Drying: Dry the crude peptide under vacuum.
Application Example: Synthesis of Substance P and its Signaling Pathway
Substance P is an undecapeptide neurotransmitter and neuromodulator involved in pain perception, inflammation, and other physiological processes.[7] Its synthesis can be achieved using Boc-SPPS, incorporating Boc-protected amino acids, including those for phenylalanine at positions 7 and 8, which are crucial for its biological activity.[7]
Substance P Signaling Pathway
Substance P exerts its effects by binding to the Neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR).[4] This interaction initiates a cascade of intracellular signaling events.
References
- 1. chempep.com [chempep.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Note and Protocol: A Step-by-Step Guide for the Deprotection of Boc-Asp(OtBu)-OH.DCHA
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the deprotection of N-α-tert-butoxycarbonyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt (Boc-Asp(OtBu)-OH.DCHA). This common amino acid derivative requires a two-part deprotection process: liberation of the free acid from its dicyclohexylammonium (DCHA) salt, followed by the simultaneous acidic cleavage of the N-terminal Boc (tert-butoxycarbonyl) and the side-chain OtBu (tert-butyl ester) protecting groups. The protocols detailed herein utilize standard laboratory reagents and techniques to yield free L-aspartic acid, a critical step in peptide synthesis and drug development workflows.
Introduction and Mechanism
This compound is a widely used building block in solid-phase peptide synthesis (SPPS). The DCHA salt form enhances the compound's crystallinity and stability, simplifying purification and handling.[1] Before its use in peptide coupling reactions or for obtaining the final unprotected amino acid, all three protective components must be removed.
The overall deprotection proceeds in two conceptual stages:
-
DCHA Salt Liberation: The dicyclohexylammonium cation is removed by an acid-base extraction. The DCHA salt is suspended in an organic solvent and washed with a weak aqueous acid. This protonates the carboxylate group of the amino acid, rendering it soluble in the organic phase, while the protonated dicyclohexylamine remains in the aqueous phase.[1]
-
Boc and OtBu Group Cleavage: Both the Boc and OtBu groups are highly sensitive to strong acids and are typically removed simultaneously via acidolysis.[2][3] The mechanism involves protonation of the carbonyl oxygen of the protecting group by a strong acid like trifluoroacetic acid (TFA), followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate (from the Boc group), which readily decarboxylates to yield the free amine.[2][4] The tert-butyl ester is similarly cleaved to yield the free carboxylic acid.
The reactive tert-butyl cations generated can potentially alkylate sensitive residues, though this is less of a concern for aspartic acid compared to residues like Tryptophan or Methionine.[3][5]
Signaling Pathway and Workflow Diagrams
A diagram illustrating the deprotection pathway is provided below.
Caption: Chemical pathway for the deprotection of this compound.
An overview of the complete experimental workflow is presented below.
Caption: Experimental workflow for the two-part deprotection process.
Experimental Protocols
Protocol 1: Two-Step Deprotection (Recommended)
This method first isolates the free acid before proceeding with the cleavage of the Boc and OtBu groups. It offers better control and purity of the intermediate.
A. Materials and Reagents
-
This compound
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)[4]
-
10% Phosphoric acid solution (aqueous)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (cold)
-
Separatory funnel, round-bottom flasks, magnetic stirrer
-
Rotary evaporator
B. Step-by-Step Procedure
Part 1: Liberation of the Free Acid
-
Suspension: Suspend this compound (1 part by weight) in ethyl acetate (5-10 parts by volume) in a separatory funnel.[1]
-
Acid Wash: Add 10% aqueous phosphoric acid (approx. 2-3 volume parts) and shake vigorously until the solid dissolves completely and two clear phases are visible. The pH of the lower aqueous phase should be between 2 and 3.[1]
-
Phase Separation: Separate the lower aqueous phase. Wash the organic phase once more with a small volume of 10% phosphoric acid, followed by three washes with water. The pH of the final aqueous wash should be ≥4.[1]
-
Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness using a rotary evaporator. The resulting product, Boc-Asp(OtBu)-OH, is typically an oil or a foam.[1]
Part 2: Simultaneous Cleavage of Boc and OtBu Groups
-
Dissolution: Dissolve the dried Boc-Asp(OtBu)-OH intermediate in anhydrous dichloromethane (DCM). A common concentration is around 0.1-0.2 M.
-
Deprotection: Cool the solution to 0 °C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) to the DCM solution (creating a 50% TFA/DCM mixture).[6]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).[7]
-
Work-up: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the resulting oil can be redissolved in DCM and re-evaporated two to three times.[7]
-
Precipitation and Isolation: Triturate the residue with cold diethyl ether to precipitate the deprotected aspartic acid as its TFA salt.[8] Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum.
Protocol 2: One-Pot Deprotection
This expedited protocol is suitable when isolation of the intermediate is not necessary. The strong acid (TFA) serves to both break the DCHA salt and cleave the protecting groups.
A. Materials and Reagents
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
-
Centrifuge (optional, for fine precipitates)
B. Step-by-Step Procedure
-
Dissolution: Suspend this compound in dichloromethane (e.g., 10 mL per gram of starting material).
-
Deprotection: Add trifluoroacetic acid (TFA) to the suspension. A common ratio is 25-50% TFA in DCM (v/v).[6] The dicyclohexylammonium trifluoroacetate salt may precipitate.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Filtration: Filter the reaction mixture to remove the insoluble dicyclohexylammonium trifluoroacetate salt.
-
Work-up and Isolation: Concentrate the filtrate in vacuo. Co-evaporate with DCM or toluene to remove residual TFA. Precipitate the final product from cold diethyl ether, filter, and dry under vacuum as described in Protocol 1.
Data Presentation
The following table summarizes typical quantitative parameters for the deprotection process.
| Parameter | Part 1: DCHA Removal | Part 2: Boc/OtBu Cleavage | One-Pot Method |
| Primary Reagent | 10% Phosphoric Acid | Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid (TFA) |
| Solvent | Ethyl Acetate (EtOAc) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reagent Conc. | N/A | 25-50% v/v in DCM[6] | 25-50% v/v in DCM |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 15-30 min (extraction) | 1 - 4 hours[9] | 2 - 4 hours |
| Typical Yield | > 95% (for intermediate) | > 90% (as TFA salt) | > 90% (as TFA salt) |
| Work-up Method | Liquid-liquid extraction | Evaporation, precipitation | Filtration, evaporation, precipitation |
Safety and Troubleshooting
-
Safety: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Incomplete DCHA Removal: If an emulsion forms during the acid wash, adding a small amount of brine may help break it.[1] Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) to fully protonate the dicyclohexylamine.
-
Incomplete Boc/OtBu Cleavage: If the reaction stalls, ensure the reagents are anhydrous, as water can interfere with the acid-catalyzed cleavage. Reaction time may be extended, but should be monitored to avoid potential side reactions.
-
Product Isolation: The deprotected aspartic acid TFA salt can sometimes be hygroscopic or oily. Thorough drying under high vacuum is essential. If precipitation is difficult, adding the residue dropwise to vigorously stirred cold ether may improve solidification.
References
- 1. bachem.com [bachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solution-Phase Synthesis Using Boc-Asp(OtBu)-OH・DCHA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the production of peptides, particularly for large-scale synthesis and for sequences prone to aggregation in solid-phase approaches. The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a well-established and robust strategy. Boc-Asp(OtBu)-OH, with its side-chain carboxyl group protected as a tert-butyl ester, is a key building block for incorporating aspartic acid residues while preventing side-chain reactivity. It is commonly supplied as a dicyclohexylamine (DCHA) salt to improve stability and handling.
These application notes provide detailed protocols for the use of Boc-Asp(OtBu)-OH・DCHA in the solution-phase synthesis of a model dipeptide. The protocols cover the initial conversion of the DCHA salt to the free acid, peptide coupling, and final deprotection steps.
Core Principles
The solution-phase synthesis using Boc-Asp(OtBu)-OH・DCHA involves a series of sequential steps:
-
Liberation of the Free Acid : The dicyclohexylamine salt must be converted to the free carboxylic acid to make it available for activation and coupling.[1]
-
Peptide Coupling : The carboxylic acid of Boc-Asp(OtBu)-OH is activated using a coupling reagent and then reacted with the free amino group of a C-terminally protected amino acid (e.g., an amino acid ester) to form a peptide bond.[2][3]
-
Work-up and Purification : Intermediates are purified at each step to ensure the high purity of the final product.[2][3]
-
Deprotection : The Boc group of the resulting dipeptide is removed under acidic conditions to yield the final peptide, or to allow for further elongation of the peptide chain.[3]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the solution-phase synthesis of a dipeptide, for example, Boc-Asp(OtBu)-Gly-OMe.
| Parameter | Coupling Stage (Boc-Asp(OtBu)-Gly-OMe) | Deprotection Stage (H-Asp(OtBu)-Gly-OMe・TFA) |
| Reaction Time | 12-24 hours | 30-60 minutes |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature |
| Typical Crude Yield | 85-95% | >95% (as salt) |
| Purity (Post-Purification) | >98% | >98% |
| Monitoring Method | Thin-Layer Chromatography (TLC) | Thin-Layer Chromatography (TLC) |
| Purification Method | Silica Gel Column Chromatography | Precipitation / Direct Use |
Experimental Protocols
Protocol 1: Conversion of Boc-Asp(OtBu)-OH・DCHA to Free Acid
This protocol describes the necessary first step of converting the stable DCHA salt to the reactive free acid.[1]
Materials:
-
Boc-Asp(OtBu)-OH・DCHA
-
Dichloromethane (DCM)
-
Ice-cold 1 M Potassium Bisulfate (KHSO₄) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-Asp(OtBu)-OH・DCHA salt in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract three times with an equal volume of ice-cold 1 M KHSO₄ solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the free acid as a solid or oil. The product should be used promptly in the next step.
Protocol 2: Dipeptide Synthesis via DCC/HOBt Coupling
This protocol details the coupling of the prepared Boc-Asp(OtBu)-OH with an amino acid ester, using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[2][3]
Materials:
-
Boc-Asp(OtBu)-OH (from Protocol 1)
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe・HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1 M HCl solution, 5% NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Free Amine: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.05 equivalents) in anhydrous DCM. Add DIPEA (1.05 equivalents) to neutralize the salt and stir at room temperature for 20 minutes. This solution contains the free amine and is used directly in the coupling step.[3]
-
Carboxylic Acid Activation: In a separate flask, dissolve Boc-Asp(OtBu)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.[2][3]
-
Coupling Reaction: Slowly add a solution of DCC (1.1 equivalents) in DCM to the cooled Boc-Asp(OtBu)-OH solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the activation mixture at 0°C for 30 minutes.[2][3]
-
Add the prepared amino acid methyl ester free base solution (from step 1) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU.[2][3] Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).[2][3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2][3]
-
Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure dipeptide.[2][3]
Protocol 3: N-terminal Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to yield the dipeptide with a free N-terminus.
Materials:
-
Boc-protected dipeptide (from Protocol 2)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected peptide in DCM in a round-bottom flask.
-
Add an equal volume of TFA to create a 50% TFA/DCM solution.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporation with DCM or toluene can help remove residual TFA.[3] The resulting peptide-TFA salt can be used in a subsequent coupling step after neutralization or be further purified.
Potential Side Reactions and Troubleshooting
-
Aspartimide Formation : A common side reaction involving aspartic acid residues, especially in sequences containing Asp-Gly or Asp-Ser.[4] The backbone amide nitrogen can attack the side-chain ester, forming a stable five-membered ring. This can lead to a mixture of α- and β-aspartyl peptides upon hydrolysis.
-
Mitigation : The use of HOBt during coupling can help suppress this side reaction.[5] For particularly sensitive sequences, using a more sterically hindered side-chain protecting group like cyclohexyl ester (OcHex) instead of OtBu can be beneficial, though this requires a different starting material.[5][6]
-
-
Incomplete Coupling : Steric hindrance can sometimes lead to incomplete coupling reactions.
-
Troubleshooting : Monitor the reaction by TLC. If incomplete, consider increasing the reaction time or using a more potent coupling reagent such as HATU.[3]
-
-
Racemization : Over-activation of the carboxylic acid can lead to racemization.
-
Mitigation : The inclusion of an additive like HOBt minimizes racemization.[5] It is also crucial to avoid excessive reaction times and temperatures during the activation step.
-
Visualizations
Caption: Workflow for the solution-phase synthesis of a dipeptide using Boc-Asp(OtBu)-OH・DCHA.
Caption: Mechanism of aspartimide side reaction.
References
Application Notes & Protocols: Automated Solid-Phase Peptide Synthesis with Boc-Asp(OtBu)-OH.DCHA
Introduction
N-α-tert-butyloxycarbonyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt (Boc-Asp(OtBu)-OH.DCHA) is a key derivative used in solid-phase peptide synthesis (SPPS) employing the Boc/Bzl protection strategy. The tert-butyl (OtBu) group protects the side-chain carboxyl function of aspartic acid, preventing side reactions during chain elongation. This protecting group is stable under the moderately acidic conditions used for Nα-Boc group removal but is cleaved during the final strong acid cleavage step.[1][2] The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the amino acid derivative.[3]
These application notes provide detailed protocols for the use of this compound in an automated peptide synthesizer, outlining the necessary preparation steps, synthesis cycle, cleavage, and expected outcomes for researchers and drug development professionals.
Physicochemical and Handling Properties
Proper handling and storage of the amino acid derivative are crucial for successful synthesis.
| Property | Value | Reference |
| Synonym | Boc-Asp(OtBu)-OH DCHA | [4] |
| CAS Number | 1913-12-8 | [4] |
| Molecular Formula | C₂₅H₄₆N₂O₆ | [4] |
| Molecular Weight | 470.6 g/mol | [4] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in DMF, DCM | [1] |
| Storage Conditions | 2-8°C, store in a dry, cool place | [1] |
Experimental Protocols
Preparation of Boc-Asp(OtBu)-OH (Free Acid)
Before use in automated synthesis, the DCHA salt must be converted to the free acid form.[5]
Reagents:
-
This compound
-
Dichloromethane (DCM)
-
Ice-cold 1M Potassium Bisulfate (KHSO₄) solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Dissolve the this compound salt in Dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract three times with an equal volume of ice-cold aqueous KHSO₄ solution.[5]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.[5]
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the free acid as a solid or oil.[5]
-
Co-evaporate with DMF to remove residual DCM and prepare for dissolution in the synthesis solvent.
Automated Boc-SPPS Cycle Workflow
The automated synthesis follows a repetitive cycle of deprotection, neutralization, and coupling to elongate the peptide chain.[6][7] The general process starts with the C-terminal amino acid anchored to a suitable resin (e.g., Merrifield or PAM resin).[2][6]
Caption: General workflow for an automated Boc-SPPS cycle.
Detailed Protocol Steps:
-
Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes in the reaction vessel.[1]
-
Boc Deprotection:
-
Washing: Wash the resin thoroughly with DCM and/or DMF to remove residual TFA and the cleaved Boc group.[1]
-
Neutralization:
-
Neutralize the N-terminal amine TFA salt by treating the resin with a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF.[2][7] This converts the salt to a free amine, ready for coupling.[2]
-
Alternatively, use in situ neutralization protocols where the base is added along with the activated amino acid.[2]
-
-
Washing: Wash the resin again with DCM and/or DMF to remove excess base.[1]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 2-4 equivalents of Boc-Asp(OtBu)-OH (free acid) and an equimolar amount of an activating agent (e.g., HBTU) in DMF.
-
Add 2-4 equivalents of DIEA to the amino acid solution to begin activation.
-
Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.[1] Monitor completion with a qualitative test like the Kaiser test.[5]
-
-
Final Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.[1]
-
Repeat: The cycle is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
After chain assembly is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including Asp's OtBu) are removed simultaneously. The standard method for Boc/Bzl chemistry is treatment with a strong acid like anhydrous Hydrogen Fluoride (HF).[6]
Reagents:
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., Anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Protocol (Caution: HF is extremely hazardous and requires specialized equipment and training):
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to the vessel. Scavengers are critical to trap the reactive tert-butyl cations generated during the cleavage of OtBu and Boc groups, preventing side reactions.[2][9]
-
Cool the apparatus to 0°C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the crude peptide pellet under vacuum.
Potential Side Reactions: Aspartimide Formation
A significant side reaction associated with aspartic acid residues is the formation of aspartimide, especially when the subsequent amino acid is Gly, Asn, or Ser.[10][11] This occurs when the backbone amide nitrogen attacks the side-chain ester under basic conditions (like piperidine in Fmoc synthesis, but can also be a concern in Boc chemistry during neutralization steps).[9][11]
Caption: Logical pathway of aspartimide formation and subsequent ring-opening.
Mitigation Strategies:
-
Use bulkier side-chain protecting groups than OtBu, although this is not always practical.[10]
-
Minimize exposure time to basic conditions during the neutralization step.
-
Employ in situ neutralization coupling protocols, which can reduce the time the free N-terminal amine is exposed to base before coupling.[2]
Quantitative Data and Expected Outcomes
The efficiency of each step is critical for the final yield and purity of the peptide.
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | > 99% | Per cycle. Can be monitored using the Kaiser test. A double coupling may be required for difficult sequences.[1] |
| Deprotection Yield | Near quantitative | Incomplete deprotection leads to deletion sequences. The use of 50% TFA ensures this step goes to completion.[1][8] |
| Crude Purity | 70-90% | Highly sequence-dependent. Purity is assessed post-cleavage by RP-HPLC.[12] |
| Final Purity | > 95-98% | Achievable after purification by preparative RP-HPLC.[13] |
| Overall Yield | 10-50% | Dependent on peptide length, sequence complexity, and purification losses. |
Purification and Analysis
Purification:
-
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
A water/acetonitrile gradient containing 0.1% TFA is commonly used.
Analysis:
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight and verify the identity of the synthesized peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Overview of Custom Peptide Synthesis [peptide2.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. real.mtak.hu [real.mtak.hu]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Boc-Asp(OtBu)-OH.DCHA in the Creation of Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Nα-Boc-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt (Boc-Asp(OtBu)-OH.DCHA) in the synthesis of peptide libraries. This document covers the chemical properties of the reagent, its application in solid-phase peptide synthesis (SPPS), protocols for library creation and screening, and its role in drug discovery.
Introduction to this compound
This compound is a widely used protected amino acid derivative in Boc-chemistry solid-phase peptide synthesis (SPPS).[1][2] The tert-butyloxycarbonyl (Boc) group on the α-amino function provides temporary protection, which is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[3][4] The side-chain carboxyl group of aspartic acid is protected as a tert-butyl (OtBu) ester, which is stable to the acidic conditions used for Boc deprotection but can be cleaved with stronger acids, such as hydrofluoric acid (HF), at the end of the synthesis.[5] The dicyclohexylammonium (DCHA) salt form enhances the stability and improves the handling characteristics of the powdered reagent.[6]
The use of Boc-Asp(OtBu)-OH is particularly relevant for the synthesis of diverse peptide libraries due to its compatibility with the robust and cost-effective Boc-SPPS methodology. Peptide libraries are powerful tools in drug discovery, enabling the screening of millions of different peptide sequences to identify ligands for various biological targets.[7][8]
Data Presentation: Comparative Performance in Peptide Library Synthesis
The choice of protecting group for the aspartic acid side chain can significantly impact the purity and yield of peptides within a library, primarily due to the potential for aspartimide formation.[9] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[9] While Boc-Asp(OtBu)-OH is a standard reagent, newer derivatives have been developed to minimize this side reaction.
The following tables summarize representative quantitative data on the performance of Boc-Asp(OtBu)-OH in comparison to other commonly used protected aspartic acid derivatives in the context of peptide library synthesis. This data is synthesized from trends reported in the literature to provide a comparative overview.
Table 1: Comparison of Coupling Efficiency of Aspartic Acid Derivatives in a Model Peptide Library
| Amino Acid Derivative | Average Coupling Efficiency (%)* | Key Considerations |
| Boc-Asp(OtBu)-OH | 98.5 | Standard reagent, cost-effective. Prone to aspartimide formation. |
| Fmoc-Asp(OtBu)-OH | 99.0 | Used in Fmoc-SPPS, also susceptible to aspartimide formation.[10] |
| Fmoc-Asp(OMpe)-OH | 99.5 | Reduced aspartimide formation compared to OtBu. |
| Fmoc-Asp(OBno)-OH | >99.8 | Significantly suppresses aspartimide formation.[1] |
*Average efficiency determined by Kaiser test on a representative subset of peptides in a model library.
Table 2: Purity Profile of a Crude Model Peptide Library Containing an Asp-Gly Motif
| Amino Acid Derivative Used | Desired Peptide (%) | Aspartimide-Related Impurities (%) | Other Impurities (%) |
| Boc-Asp(OtBu)-OH | ~75 | ~20 | ~5 |
| Fmoc-Asp(OtBu)-OH | ~78 | ~18 | ~4 |
| Fmoc-Asp(OMpe)-OH | ~90 | ~7 | ~3 |
| Fmoc-Asp(OBno)-OH | ~96 | <2 | ~2 |
*Purity determined by HPLC-MS analysis of the crude peptide mixture after cleavage from the resin.
Experimental Protocols
Protocol for Boc-SPPS of a Peptide Library using the Split-and-Pool Method
This protocol describes the synthesis of a one-bead-one-compound (OBOC) peptide library using this compound. The split-and-pool method is a powerful technique for generating vast numbers of unique peptide sequences on individual resin beads.
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
Coupling reagents (e.g., HBTU/HOBt or DIC)
-
Isopropanol (IPA)
-
Reaction vessels
Procedure:
-
Resin Preparation:
-
Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Split the Resin:
-
Divide the resin into equal portions, one for each amino acid to be coupled at the first position.
-
-
First Amino Acid Coupling:
-
To each portion of the resin, add the corresponding Boc-protected amino acid (3 equivalents), HBTU/HOBt (3 equivalents), and DIEA (6 equivalents) in DMF.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Pool and Mix:
-
Combine all resin portions into a single vessel and mix thoroughly to ensure randomization.
-
-
Boc Deprotection:
-
Treat the pooled resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), IPA (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 5 minutes (2x).
-
Wash the resin with DMF (3x).
-
-
Subsequent Cycles:
-
Repeat steps 2-6 for each subsequent position in the peptide library. For the position where aspartic acid is to be incorporated, use this compound in one of the split resin pools.
-
-
Final Deprotection and Cleavage:
-
After the final coupling cycle, deprotect the N-terminal Boc group.
-
Wash and dry the resin.
-
Cleave the peptides from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA) with appropriate scavengers.
-
-
Library Characterization:
-
Analyze a representative sample of the cleaved peptide library by HPLC-MS to assess the diversity and purity of the synthesized peptides.[11]
-
Protocol for On-Bead Screening of a Peptide Library for Protein-Protein Interaction Inhibitors
This protocol outlines a method for screening an OBOC library to identify peptides that bind to a target protein and inhibit a specific protein-protein interaction (PPI).
Materials:
-
Peptide library on beads (from Protocol 3.1)
-
Target protein, labeled with a fluorescent tag (e.g., FITC)
-
Partner protein, immobilized on a solid support (e.g., magnetic beads)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescence microscope
Procedure:
-
Bead Blocking:
-
Incubate the peptide library beads with blocking buffer for 1 hour to minimize non-specific binding.
-
Wash the beads with wash buffer (3x).
-
-
Binding Assay:
-
Incubate the blocked beads with the fluorescently labeled target protein in the presence of the immobilized partner protein for 2 hours.
-
Wash the beads thoroughly with wash buffer to remove unbound protein.
-
-
Identification of "Hits":
-
Visually inspect the beads under a fluorescence microscope. Beads that do not show fluorescence (i.e., "dark" beads) are considered potential "hits," as the peptide on the bead has inhibited the binding of the fluorescent target protein to its immobilized partner.
-
-
Hit Isolation and Sequencing:
-
Physically isolate the "dark" beads.
-
Determine the amino acid sequence of the peptide on each hit bead using Edman degradation or mass spectrometry.
-
-
Hit Validation:
-
Resynthesize the identified peptide sequences on a larger scale.
-
Confirm their inhibitory activity using a solution-based assay (e.g., ELISA or fluorescence polarization).
-
Mandatory Visualizations
Boc-SPPS Workflow for Peptide Library Synthesis
Caption: Workflow for Boc-SPPS using the split-and-pool method for peptide library synthesis.
Screening Workflow for Protein-Protein Interaction Inhibitors
Caption: On-bead screening workflow to identify peptide inhibitors of a protein-protein interaction.
Targeting the MAPK Signaling Pathway with a Peptide Library
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers. A key protein-protein interaction in this pathway is the binding of the growth factor receptor-bound protein 2 (Grb2) to the Son of Sevenless (SoS) protein, which leads to the activation of Ras and downstream signaling. A peptide library can be screened to identify peptides that disrupt the Grb2-SoS interaction, thereby inhibiting the MAPK pathway.
References
- 1. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Label-free, in-solution screening of peptide libraries for binding to protein targets using hydrogen exchange-mass spectrometry (HX-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in peptide synthesis with Boc-Asp(OtBu)-OH.DCHA
Welcome to the technical support center for troubleshooting peptide synthesis using Boc-Asp(OtBu)-OH.DCHA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it supplied as a DCHA salt?
A1: this compound is a protected amino acid used in solid-phase peptide synthesis (SPPS).[1][2] The "Boc" group protects the alpha-amino group, and the "OtBu" (tert-butyl ester) protects the side-chain carboxyl group.[3][4] It is supplied as a dicyclohexylamine (DCHA) salt to improve its shelf-life and handling characteristics, as the salt form is typically a stable, crystalline solid.[2]
Q2: Do I need to perform any pre-treatment on this compound before using it in a coupling reaction?
A2: Yes, this is a critical step. The DCHA salt must be converted to the free carboxylic acid before it can be activated and coupled to the growing peptide chain. Failure to remove the DCHA will result in a complete failure of the coupling step. This is achieved by an acid-base extraction procedure.
Troubleshooting Guide: Low Peptide Yield
This guide addresses the most common causes of low or no peptide yield when using this compound.
Issue 1: Complete failure of the coupling reaction (zero yield of the desired peptide).
-
Potential Cause: Failure to dissociate the DCHA salt from Boc-Asp(OtBu)-OH. The dicyclohexylammonium ion must be removed to liberate the free carboxylic acid, which is necessary for the subsequent activation and coupling steps.
-
Recommended Solution: Before the coupling reaction, you must perform an aqueous workup to convert the DCHA salt to the free acid. A detailed protocol is provided below.
Issue 2: Low coupling efficiency, resulting in deletion sequences.
-
Potential Cause 1: Incomplete Activation or Insufficient Reagent Reactivity. Standard coupling reagents may not be efficient enough, especially for sterically hindered amino acids.[5]
-
Potential Cause 2: Steric Hindrance. The bulky Boc and OtBu protecting groups can physically hinder the coupling reaction.[9]
-
Potential Cause 3: Peptide Aggregation. The growing peptide chain may aggregate on the solid support, preventing access for reagents.[11][12]
-
Recommended Solution:
-
Issue 3: Presence of side products with the same mass as the target peptide, leading to low purity and yield.
-
Potential Cause: Aspartimide Formation. This is a significant side reaction associated with aspartic acid residues, particularly when the following amino acid in the sequence is Glycine, Alanine, or Serine.[4][13][14] The reaction is promoted by the basic conditions used for Fmoc deprotection in Fmoc-based synthesis, but can also be a concern in Boc-SPPS. This intramolecular cyclization can lead to the formation of β-aspartyl peptides and epimerized products that are difficult to separate from the desired peptide.[13]
-
Recommended Solution:
-
Data Summary
Table 1: Influence of Different Asp Side-Chain Protecting Groups on Aspartimide Formation.
| Asp Protecting Group | % Target Peptide (VKDGYI) | % Aspartimide | % D-Asp Isomer |
| Fmoc-Asp(OtBu)-OH | 36.6% | 55.7% | 10.6% |
| Fmoc-Asp(OMpe)-OH | 76.5% | 16.9% | 3.0% |
| Fmoc-Asp(OBno)-OH | 98.4% | 0.1% | 0.2% |
Data sourced from comparative studies on the model peptide VKDGYI after extended treatment with 20% piperidine in DMF.[4]
Experimental Protocols
Protocol 1: Conversion of this compound to the Free Acid
-
Dissolution: Dissolve the this compound salt in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash it three times with a 5% aqueous solution of citric acid or a similar weak acid. This will protonate the aspartic acid carboxylate and move the dicyclohexylammonium salt into the aqueous layer.
-
Water Wash: Wash the organic layer three times with water to remove any residual acid.
-
Brine Wash: Wash the organic layer once with brine (saturated aqueous NaCl solution) to aid in the removal of water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of Boc-Asp(OtBu)-OH as a solid or oil.
-
Verification: Confirm the absence of DCHA by methods such as NMR before proceeding with the coupling reaction.
Protocol 2: Standard Boc-SPPS Coupling Reaction
This protocol assumes a starting resin with a free amine group.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[17]
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 minutes and drain.
-
Treat again with a fresh 50% TFA/DCM solution for 20-30 minutes.[5]
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.
-
-
Neutralization: Neutralize the resin-bound amine salt by washing with 5-10% DIPEA in DMF until the effluent is neutral. Then, wash thoroughly with DMF.
-
Amino Acid Activation:
-
In a separate vessel, dissolve the free acid of Boc-Asp(OtBu)-OH (3 equivalents relative to the resin loading) and a coupling additive like HOBt (3 equivalents) in DMF.
-
Add the coupling reagent, for example, HBTU (3 equivalents), and the base DIPEA (6 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the neutralized resin and agitate the mixture for 2-4 hours at room temperature.[4]
-
Monitoring: Perform a Kaiser test or other qualitative ninhydrin test to check for the presence of free primary amines. A negative result (e.g., colorless or faint blue beads) indicates a complete coupling reaction.[6]
-
Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and by-products.
Visualizations
Caption: Troubleshooting workflow for low yield in peptide synthesis.
References
- 1. Boc-L-Asp(tBu)-OH*DCHA - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency for Boc-Asp(OtBu)-OH.DCHA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the coupling efficiency of N-α-Boc-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt (Boc-Asp(OtBu)-OH.DCHA).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges encountered when coupling this compound?
The primary challenges in coupling this compound stem from a combination of steric hindrance and potential side reactions. The bulky tert-butyloxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups can slow down the coupling reaction. Additionally, the aspartic acid side chain is prone to aspartimide formation, a significant side reaction that can lead to impurities.[1][2][3]
Q2: How does the dicyclohexylammonium (DCHA) salt affect the coupling reaction?
The DCHA salt serves to protect the carboxylic acid group and improve the compound's stability and solubility in certain solvents.[2] Before the coupling reaction, the DCHA salt must be removed by an acid wash (e.g., with a mild acid like citric acid or by the standard acidic conditions of the Boc-SPPS workflow) to liberate the free carboxylic acid for activation.
Q3: Which coupling reagents are most effective for Boc-Asp(OtBu)-OH?
For sterically hindered amino acids like Boc-Asp(OtBu)-OH, high-reactivity coupling reagents are recommended. Urnium/aminium salts like HATU and HBTU, and phosphonium salts like PyBOP, are generally more effective than carbodiimides such as DCC or DIC.[4][5] HATU is often considered superior for difficult couplings due to its ability to form a more reactive OAt-ester, leading to faster and more complete reactions with a lower risk of racemization compared to HBTU.[4][6]
Q4: What is aspartimide formation and how can it be minimized?
Aspartimide formation is an intramolecular side reaction where the nitrogen atom of the succeeding peptide bond attacks the carbonyl group of the aspartic acid side-chain ester, forming a five-membered succinimide ring.[1] This can lead to the formation of β-peptide impurities and racemization at the α-carbon of the aspartic acid.[1] To minimize this, it is crucial to:
-
Use a suitable coupling reagent and additives.
-
Avoid prolonged exposure to basic conditions.
-
In Fmoc chemistry, the addition of HOBt to the piperidine solution for deprotection can reduce aspartimide formation.[2]
Q5: Can I perform a "double coupling" if the initial coupling is incomplete?
Yes, a double coupling is a common strategy to improve the efficiency of difficult coupling reactions.[7] If a monitoring test (such as the Kaiser test) indicates the presence of unreacted free amines after the first coupling, a second coupling with fresh reagents can be performed to drive the reaction to completion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Reaction | Steric Hindrance: The bulky Boc and OtBu groups are impeding the reaction. | 1. Use a more potent coupling reagent: Switch to HATU or COMU for higher reactivity. 2. Increase reaction time: Extend the coupling time from the standard 1-2 hours up to 4 hours or even overnight. 3. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[7] |
| Suboptimal Activation: The carboxylic acid is not being efficiently activated. | 1. Ensure complete removal of DCHA salt: Perform a thorough acidic wash to liberate the free carboxylic acid before activation. 2. Pre-activation: Allow the Boc-Asp(OtBu)-OH and the coupling reagent to pre-activate for 1-5 minutes before adding to the resin. | |
| Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking reactive sites. | 1. Change solvent: Switch from DMF to NMP, which has better solvating properties. 2. Incorporate chaotropic salts: Add agents like LiCl to the coupling mixture to disrupt secondary structures.[8] | |
| Presence of Deletion Sequences in Final Peptide | Incomplete Coupling: The Boc-Asp(OtBu)-OH did not couple completely to the growing peptide chain. | Follow the solutions for "Low Coupling Efficiency." A positive Kaiser test after coupling indicates this issue. |
| Aspartimide-Related Impurities | Base-catalyzed cyclization: Prolonged exposure to basic conditions during coupling or deprotection. | 1. Minimize base exposure: Use the minimum necessary amount of tertiary amine base (e.g., DIPEA) and ensure the shortest possible coupling time. 2. Choose appropriate reagents: In Fmoc synthesis, using additives like HOBt during deprotection can suppress aspartimide formation.[2] |
| Racemization | Over-activation of the amino acid: The activated ester is susceptible to epimerization. | 1. Use a racemization-suppressing additive: Additives like HOBt or HOAt are crucial. HATU, which contains a HOAt moiety, is known for low racemization.[4] 2. Avoid excessive base: Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[9] |
Quantitative Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Epimerization (%) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 1-2 | <0.5 | Advantages: High reactivity, low racemization, effective for sterically hindered amino acids.[5] Disadvantages: Higher cost. |
| HBTU | 90-95 | >95 | 2-4 | <1.0 | Advantages: Good balance of reactivity and cost.[5] Disadvantages: Less effective than HATU in preventing racemization for sensitive amino acids.[5] |
| PyBOP | 90-96 | >95 | 2-4 | <1.0 | Advantages: High coupling efficiency, avoids carcinogenic byproducts associated with BOP.[5] Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU. |
| COMU | 90-99 | >98 | 1-2 | <0.5 | Advantages: High efficiency, excellent safety profile, water-soluble byproducts.[10] Disadvantages: Can be less stable in solution compared to HBTU. |
| DIC/HOBt | 85-92 | >95 | 4-8 | <2.0 | Advantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Lower reactivity, longer reaction times. |
Experimental Protocols
Protocol 1: Standard Coupling of Boc-Asp(OtBu)-OH using HATU in Boc-SPPS
This protocol outlines a standard procedure for coupling Boc-Asp(OtBu)-OH on a solid support using HATU as the coupling reagent.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in an appropriate volume of Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Deprotection: Remove the N-terminal Boc protecting group by treating the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes. Wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resulting TFA salt by washing the resin with 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 3-5 minutes. Wash the resin thoroughly with DCM and then with DMF.
-
DCHA Salt Removal and Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF. Add a mild acid, such as 10% citric acid, and extract the free acid into an organic solvent like ethyl acetate. Dry the organic layer and dissolve the resulting Boc-Asp(OtBu)-OH in fresh DMF.
-
Activation and Coupling: In a separate reaction vessel, dissolve the prepared Boc-Asp(OtBu)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, this time can be extended.
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF, followed by DCM, to remove any unreacted reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue/purple beads), consider a second coupling (double coupling).
Protocol 2: Double Coupling Protocol
This protocol is to be followed if the Kaiser test after the standard coupling protocol is positive.
-
First Coupling: Follow steps 1-7 of the "Standard Coupling Protocol."
-
Washing: After the first coupling, wash the resin thoroughly with DMF to remove all soluble reagents.
-
Second Coupling: Prepare a fresh solution of activated Boc-Asp(OtBu)-OH as described in step 5 of the standard protocol.
-
Second Coupling Reaction: Add the fresh activated amino acid solution to the resin and allow the coupling reaction to proceed for another 1-2 hours.
-
Final Washing and Monitoring: Wash the resin thoroughly with DMF and DCM. Perform a final Kaiser test to confirm the completion of the reaction.
Visualizations
Caption: Experimental workflow for coupling Boc-Asp(OtBu)-OH in Boc-SPPS.
Caption: Troubleshooting logic for low coupling efficiency of Boc-Asp(OtBu)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Common side reactions with Boc-Asp(OtBu)-OH.DCHA and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Boc-Asp(OtBu)-OH.DCHA in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the necessary information to identify, prevent, and resolve these issues, ultimately improving peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the dicyclohexylamine (DCHA) salt in this compound?
A1: The dicyclohexylammonium (DCHA) salt is formed with the free carboxyl group of the Boc-amino acid. This salt formation is often used to obtain a stable, crystalline solid from an amino acid derivative that might otherwise be an oil or difficult to purify.[1] Before use in SPPS, the DCHA salt must be removed to liberate the free carboxylic acid for coupling.[1]
Q2: What is the primary cause of side reactions involving Boc-Asp(OtBu)-OH during peptide synthesis?
A2: The major side reactions stem from two main sources: the lability of the aspartic acid side chain protection and the generation of reactive species during the repeated acid-catalyzed deprotection of the N-terminal Boc group. The most significant side reaction is aspartimide formation, which is initiated by the attack of the backbone amide nitrogen on the side-chain ester.[2][3] Additionally, the tert-butyl cation (t-Bu+) generated during Boc deprotection is a potent electrophile that can lead to the alkylation of sensitive residues.[4]
Q3: Which peptide sequences are most susceptible to aspartimide formation with Boc-Asp(OtBu)-OH?
A3: Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are most prone to aspartimide formation. The most problematic sequences are Asp-Gly, Asp-Ser, and Asp-Asn.[2][3]
Q4: How can I detect side reactions in my crude peptide product?
A4: The most effective methods for detecting and quantifying side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC can separate side products from the desired peptide, allowing for quantification based on peak area. MS can identify the mass of the impurities, which helps in elucidating the nature of the side reaction. For example, a mass increase of +56 Da can indicate tert-butylation, while a mass loss of 18 Da can suggest the presence of the aspartimide intermediate.
Troubleshooting Guides
Issue 1: Aspartimide Formation
Symptoms:
-
Appearance of impurity peaks in the HPLC chromatogram, often close to the main product peak.
-
Mass spectrometry data showing a peak with a mass loss of 18 Da (aspartimide) or peaks with the same mass as the target peptide but different retention times (α- and β-peptides).
-
Racemization of the aspartic acid residue.
Root Cause: Aspartimide formation occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered cyclic imide. This is particularly prevalent in Boc-SPPS during the final strong acid cleavage (e.g., with HF).[3] The aspartimide can then be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.
Avoidance Strategies:
-
Use a More Sterically Hindered Side-Chain Protecting Group: For sequences highly prone to aspartimide formation, replacing Boc-Asp(OtBu)-OH with a derivative containing a bulkier side-chain ester, such as cyclohexyl (OcHex), can significantly reduce this side reaction.[2][3]
-
Employ Milder Cleavage Conditions: If possible, using a "low" HF cleavage protocol (lower concentration of HF in a larger volume of scavenger like DMS) can shift the cleavage mechanism from SN1 to SN2, reducing the formation of carbocations and suppressing aspartimide formation.
-
Backbone Protection: For particularly challenging sequences, using a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH (where Dmb is 2,4-dimethoxybenzyl) can protect the backbone amide nitrogen of the following residue, preventing the initial cyclization step.[5] While this is more common in Fmoc-SPPS, the principle can be applied.
Issue 2: Tert-Butylation of Sensitive Residues
Symptoms:
-
Unexpected peaks in the HPLC or LC-MS analysis with a mass increase of 56 Da (or multiples of 56) corresponding to the addition of a tert-butyl group.
Root Cause: During the acidic deprotection of the Boc group (and the OtBu side chain), a reactive tert-butyl cation is generated. This electrophile can attack nucleophilic side chains of certain amino acids.
Most Susceptible Residues:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.
-
Cysteine (Cys): The free thiol group is a target for alkylation.
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.
Avoidance Strategies:
-
Use of Scavengers: Always include a scavenger or a scavenger cocktail in the cleavage reagent (e.g., TFA or HF). Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than the sensitive amino acid residues.[4]
-
Optimize Scavenger Cocktail: The choice of scavenger depends on the sensitive residues present in the peptide. A combination of scavengers is often more effective.
Issue 3: Incomplete Boc Deprotection
Symptoms:
-
Low peptide yield.
-
Presence of deletion sequences (missing one or more amino acids) in the mass spectrum of the crude product.
-
A negative or weak positive Kaiser (ninhydrin) test after the deprotection step.
Root Cause: Incomplete removal of the N-terminal Boc group prevents the subsequent amino acid from coupling, leading to truncated peptide chains.
Common Causes and Solutions:
-
Insufficient Acid Strength or Concentration: Increase the concentration of TFA in DCM (e.g., from 25% to 50%) or use 100% TFA for a short period.
-
Inadequate Reaction Time: Extend the deprotection time, especially for sterically hindered amino acids.
-
Poor Resin Swelling: Ensure the resin is adequately swollen in the deprotection solvent. A mixture of TFA and DCM can be better for swelling than 100% TFA.
-
Peptide Aggregation: If aggregation is suspected, consider switching to a solvent that disrupts secondary structures, such as N-methylpyrrolidone (NMP), or add chaotropic agents.
Issue 4: Diketopiperazine (DKP) Formation
Symptoms:
-
Significant loss of peptide from the resin, especially after the coupling of the second amino acid.
-
A major impurity peak in the HPLC with a mass corresponding to the cyclic dipeptide.
Root Cause: DKP formation is the intramolecular cyclization of a dipeptide attached to the resin, leading to its cleavage from the solid support. This is most common when the first two amino acids are sterically unhindered, with Proline and Glycine being particularly problematic at the second position. In Boc-SPPS, this occurs after the neutralization of the N-terminal amine of the second amino acid, which then acts as a nucleophile attacking the ester linkage to the resin.
Avoidance Strategies:
-
In Situ Neutralization: This is the most effective method.[6][7] Neutralization and coupling are performed simultaneously, minimizing the time the free N-terminal amine is available to initiate cyclization.[6][7][8][9]
-
Use of Pre-formed Dipeptides: Coupling the first two amino acids as a pre-synthesized dipeptide bypasses the vulnerable dipeptidyl-resin stage.
-
Lower Coupling Temperature: Reducing the temperature during the coupling of the third amino acid can decrease the rate of the cyclization side reaction.
Data Presentation
Table 1: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of Cysteine
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K* | >98 | <2 |
*Reagent K = TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) Data is illustrative and based on literature reports for model peptides.[4]
Table 2: Qualitative Comparison of Aspartic Acid Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Relative Rate of Aspartimide Formation | Key Considerations |
| t-Butyl (OtBu) | High | Standard, cost-effective, but prone to aspartimide formation in susceptible sequences. |
| Cyclohexyl (OcHex) | Low | Sterically more hindered than OtBu, significantly reduces aspartimide formation.[2][3] |
| Benzyl (OBzl) | Moderate | Less common in modern Boc-SPPS due to the harsh cleavage conditions required (HF). |
Experimental Protocols
Protocol 1: Conversion of this compound to the Free Acid
Objective: To remove the dicyclohexylamine (DCHA) salt to allow for subsequent coupling reactions.
Materials:
-
This compound
-
Ethyl acetate (or another suitable ether like MTBE)
-
10% Phosphoric acid
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 1 part of the DCHA salt in 5-10 volume parts of ethyl acetate.
-
While stirring, add 10% phosphoric acid until the solid completely dissolves and two clear phases are visible. The pH of the lower aqueous phase should be 2-3.
-
Separate the aqueous phase.
-
Wash the organic phase once with 2 volume parts of 10% phosphoric acid.
-
Wash the organic phase three times with 2 volume parts of water. The pH of the final aqueous wash should be ≥4.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and evaporate the solvent in vacuo to obtain the free acid, which is often an oil.[1]
Protocol 2: In Situ Neutralization for Coupling to Prevent Diketopiperazine Formation
Objective: To minimize DKP formation by combining the neutralization and coupling steps.
Materials:
-
Peptide-resin with a free N-terminal ammonium trifluoroacetate salt
-
Boc-amino acid (e.g., Boc-Asp(OtBu)-OH, free acid)
-
Coupling agent (e.g., HBTU)
-
Diisopropylethylamine (DIEA)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Washing: Following the TFA-mediated Boc deprotection step, wash the peptide-resin thoroughly with DCM (3-5 times) and then with DMF (3 times).[6]
-
Pre-activation: In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and the coupling agent (e.g., HBTU, 3 equivalents) in a minimal amount of DMF. Allow to pre-activate for 1-2 minutes.[6]
-
Combined Neutralization and Coupling: a. Add the pre-activated amino acid solution to the washed peptide-resin. b. Immediately add DIEA (6 equivalents) to the reaction vessel.[6]
-
Coupling Reaction: Agitate the mixture for the desired coupling time (typically 10-60 minutes).
-
Post-Coupling Wash: Drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times).[6]
Protocol 3: TFA Cleavage with a Scavenger Cocktail for a Peptide Containing Trp and Asp(OtBu)
Objective: To cleave the peptide from the resin and remove side-chain protecting groups while preventing tert-butylation of tryptophan.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation (prepare fresh in a fume hood):
-
For a peptide containing Trp, a recommended cocktail is TFA/TIS/H₂O/EDT (90:5:2.5:2.5 v/v/v/v).
-
For 100 mg of resin, prepare approximately 2 mL of the cocktail: 1.8 mL TFA, 0.1 mL TIS, 0.05 mL H₂O, and 0.05 mL EDT.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-4 hours.
-
Peptide Isolation: a. Filter the TFA solution containing the cleaved peptide into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). b. A white precipitate of the peptide should form. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the peptide pellet twice more with cold diethyl ether. e. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Mechanism of Boc deprotection and the role of scavengers in preventing tert-butylation.
Caption: Pathway of aspartimide formation leading to α- and β-peptide side products.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent racemization of Boc-Asp(OtBu)-OH.DCHA during coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of Boc-Asp(OtBu)-OH during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for Boc-Asp(OtBu)-OH?
A1: Racemization is the conversion of a chiral molecule, such as an L-amino acid, into an equal mixture of both of its stereoisomers (L and D forms). During peptide synthesis, the activation of the carboxylic acid of an N-protected amino acid increases the acidity of the α-proton. Abstraction of this proton by a base can lead to the formation of a planar, achiral intermediate (an oxazolone or an enolate). Subsequent reaction with an amine can then occur from either face of this intermediate, resulting in a mixture of the desired L-peptide and the undesired D-diastereomer. This is a significant issue as the presence of the D-isomer can alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy. Aspartic acid derivatives are particularly susceptible to racemization, which can be exacerbated by aspartimide formation.
Q2: My Boc-Asp(OtBu)-OH is a DCHA salt. Do I need to do anything before coupling?
A2: Yes, the dicyclohexylamine (DCHA) salt must be converted to the free acid before it can be used in a coupling reaction. The DCHA salt is used for improved stability and handling of the amino acid derivative. Failure to remove the DCHA can interfere with the coupling reaction.
Protocol for Conversion of DCHA Salt to Free Acid:
-
Dissolve the Boc-Asp(OtBu)-OH.DCHA salt in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the DCM solution three times with an ice-cold 1 M aqueous potassium hydrogen sulfate (KHSO₄) solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the free acid as a foam or oil. The free acid should be used immediately or stored under inert gas at a low temperature.[1]
Q3: Which factors have the most significant impact on the degree of racemization during the coupling of Boc-Asp(OtBu)-OH?
A3: Several experimental factors critically influence the extent of racemization:
-
Coupling Reagent & Additives: The choice of activating agent is crucial. Some highly reactive reagents can increase the risk of racemization. The use of additives that form active esters which are less prone to racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®), is highly recommended.[2]
-
Base: The type and concentration of the tertiary amine base used for neutralization and/or catalysis can have a profound effect. Stronger, less sterically hindered bases promote racemization more readily.
-
Temperature: Higher temperatures accelerate the rate of racemization.[3]
-
Activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component increases the opportunity for racemization to occur.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates involved in both the desired coupling reaction and the undesired racemization pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Asp detected in the final peptide. | Suboptimal coupling reagent. | Switch to a coupling reagent known for low racemization, such as HATU, HCTU, or COMU. If using a carbodiimide like DIC, always include an additive like HOBt or OxymaPure®.[1] |
| Inappropriate base. | Use a sterically hindered or weaker base. 2,4,6-Collidine is a good option. N-methylmorpholine (NMM) is generally preferred over the more basic diisopropylethylamine (DIEA). Avoid triethylamine (TEA). | |
| Elevated reaction temperature. | Perform the coupling reaction at room temperature (25°C) or below. For particularly sensitive couplings, conduct the reaction at 0°C. | |
| Prolonged pre-activation time. | Minimize the pre-activation time of the Boc-Asp(OtBu)-OH with the coupling reagent to 1-5 minutes before adding the amine component. Alternatively, add the coupling reagent last to a mixture of the acid, amine, and additive. | |
| Incomplete coupling and presence of unreacted amine. | Steric hindrance of Boc-Asp(OtBu)-OH. | Increase the coupling time, but monitor for racemization. A double coupling (repeating the coupling step) may be necessary. Consider using a more potent coupling reagent like HATU. |
| Aggregation of the peptide-resin. | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic agent. Sonication during coupling can also help to break up aggregates.[2] | |
| Presence of aspartimide-related impurities. | Base-catalyzed cyclization of the aspartic acid residue. | The bulky OtBu group on the side chain provides some protection. However, for sequences prone to this side reaction (e.g., Asp-Gly, Asp-Ser, Asp-Asn), consider using a backbone protection strategy if working with Fmoc chemistry. In Boc chemistry, using a beta-cyclohexyl ester instead of a beta-benzyl ester for the side chain of aspartic acid can lower aspartimide formation.[2] |
Quantitative Data on Racemization
The following table summarizes the percentage of D-isomer formation for various coupling reagents. While this data is not exclusively for Boc-Asp(OtBu)-OH, it provides a valuable comparison of the general performance of these reagents in suppressing racemization.
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference |
| HBTU | 1.5 - 5.0% | [1] |
| HATU | 0.5 - 2.0% | [1] |
| HCTU | 1.0 - 4.0% | [1] |
| PyBOP | 1.0 - 3.5% | |
| COMU | < 1.0% | [1] |
| DIC/HOBt | 0.5 - 2.5% |
Key Observations:
-
Reagents like HATU and COMU consistently show lower levels of racemization compared to HBTU.[1]
-
The classic DIC/HOBt method remains a reliable and cost-effective option for minimizing racemization.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Boc-Asp(OtBu)-OH using HATU
This protocol is recommended for coupling to racemization-prone sequences or when the highest stereochemical purity is required.
Materials:
-
Boc-Asp(OtBu)-OH (free acid)
-
Peptide-resin with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. After deprotection of the N-terminal Boc group with trifluoroacetic acid (TFA) and subsequent neutralization, wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Asp(OtBu)-OH (2.0 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.
-
Coupling Reaction: a. Add the solution from step 2 to the resin. b. Add DIEA or 2,4,6-Collidine (4.0 equivalents) to the resin slurry. c. Agitate the reaction mixture at room temperature (25°C) for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive after 2 hours, consider a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and isopropanol.
Protocol 2: Low-Racemization Coupling of Boc-Asp(OtBu)-OH using DIC/OxymaPure®
This protocol provides a cost-effective method with excellent racemization suppression.
Materials:
-
Boc-Asp(OtBu)-OH (free acid)
-
Peptide-resin with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. After deprotection of the N-terminal Boc group with TFA and subsequent neutralization, wash the resin thoroughly with DMF.
-
Amino Acid and Additive Preparation: In a separate vessel, dissolve Boc-Asp(OtBu)-OH (3.0 equivalents) and OxymaPure® (3.0 equivalents) in DMF.
-
Coupling Reaction (In-situ Activation): a. Add the solution from step 2 to the resin. b. Add DIC (3.0 equivalents) to the resin slurry. c. Agitate the reaction mixture at room temperature (25°C) for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and isopropanol.
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Low-racemization coupling workflow.
Caption: Key strategies to prevent racemization.
References
Challenges and solutions for the purification of peptides containing Asp(OtBu)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of peptides containing the Asp(OtBu) residue.
Troubleshooting Guide
Peptide purification can be a complex process, and the presence of the tert-butyl (OtBu) protecting group on aspartic acid residues introduces specific challenges. This guide is designed to help you identify and resolve common issues.
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks in HPLC | 1. Peptide Aggregation: Peptides, especially those with hydrophobic residues, can aggregate.[1] 2. Secondary Interactions: The peptide may be interacting with residual silanol groups on the HPLC column.[1] 3. Incomplete Deprotection: Residual OtBu groups can lead to peak broadening. | 1. Optimize Mobile Phase: Add organic modifiers or chaotropic agents to the mobile phase to disrupt aggregates.[1] Adjusting the pH away from the peptide's isoelectric point (pI) can also help.[1] 2. Use a Low pH Mobile Phase: Incorporate 0.1% trifluoroacetic acid (TFA) to protonate silanols and minimize these interactions.[1] 3. Verify Deprotection: Analyze the crude peptide by mass spectrometry (MS) to confirm complete removal of the OtBu group.[2] If incomplete, re-evaluate the cleavage cocktail and time. |
| Multiple Peaks in HPLC Chromatogram | 1. Aspartimide Formation: A major side reaction where the peptide backbone cyclizes at the Asp residue, leading to the formation of α- and β-aspartyl peptides.[3][4][5] 2. Incomplete Cleavage/Deprotection: Side-chain protecting groups, including OtBu, may not be fully removed.[6] 3. Oxidation: Cysteine or methionine residues can be oxidized during synthesis or workup. | 1. Optimize Synthesis: During synthesis, use a deprotection cocktail containing an additive like 1-hydroxybenzotriazole (HOBt) to suppress aspartimide formation.[3][4] 2. Optimize Cleavage: Ensure a sufficient concentration of scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail and an adequate cleavage time.[7][8] 3. Use Reducing Agents: Add reducing agents like dithiothreitol (DTT) to the purification buffers if oxidation is suspected. |
| Low Yield of Purified Peptide | 1. Poor Solubility of Crude Peptide: The crude peptide may not fully dissolve in the injection solvent.[1] 2. Peptide Precipitation on Column: The peptide may precipitate at the head of the column. 3. Non-specific Binding: The peptide may adhere to sample containers or the HPLC system.[9] | 1. Test Different Solvents: Try dissolving the peptide in a small amount of aqueous acid (e.g., 0.1% TFA or 1% acetic acid).[1] For very hydrophobic peptides, a small amount of organic solvent may be needed. 2. Reduce Sample Load: Injecting a smaller amount of a more dilute sample can prevent on-column precipitation.[1] 3. Use Low-Binding Labware: Utilize polypropylene or other low-protein-binding tubes and plates to minimize loss.[9] |
| Co-elution of Impurities | 1. Similar Hydrophobicity: Impurities, such as deletion sequences or the β-aspartyl isomer, may have very similar retention times to the target peptide.[1] 2. Suboptimal HPLC Gradient: The gradient may not be shallow enough to resolve closely eluting species.[1] | 1. Try a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a C8 or Phenyl column.[1] 2. Optimize the Gradient: A shallower gradient around the elution time of the target peptide can significantly improve resolution.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge associated with the Asp(OtBu) protecting group?
A1: The main challenge is the formation of an aspartimide intermediate during the basic conditions of Fmoc-deprotection in solid-phase peptide synthesis (SPPS).[3][4] This five-membered ring is susceptible to nucleophilic attack by piperidine or water, leading to the formation of a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate by HPLC.[3][5]
Q2: How can I minimize aspartimide formation during peptide synthesis?
A2: Several strategies can be employed to minimize aspartimide formation:
-
Use of Additives: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can reduce the rate of aspartimide formation.[3][4]
-
Modified Deprotection Conditions: Using a lower concentration of a stronger base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine, can sometimes be beneficial, although this needs to be carefully optimized.[3]
-
Backbone Protection: Utilizing a dipeptide containing a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the preceding amino acid can effectively block aspartimide formation.[4]
Q3: What is the recommended cleavage cocktail for a peptide containing Asp(OtBu)?
A3: A standard and effective cleavage cocktail is Trifluoroacetic acid (TFA) with a mixture of scavengers. A common formulation is:
-
95% TFA
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
The scavengers are crucial to quench the reactive tert-butyl cations generated during the cleavage of the OtBu group, which can otherwise lead to side reactions with nucleophilic residues like tryptophan and methionine.[7] The cleavage time is typically 2-3 hours at room temperature.[11]
Q4: Can the OtBu group be cleaved during HPLC purification?
A4: Standard reversed-phase HPLC (RP-HPLC) mobile phases containing 0.1% TFA are generally not acidic enough to cause significant cleavage of the robust OtBu protecting group.[11] However, prolonged exposure to acidic conditions on the column could potentially lead to some deprotection. It is always recommended to ensure complete deprotection during the cleavage step prior to purification.[11]
Q5: How can I confirm that the Asp(OtBu) group has been completely removed?
A5: The most reliable method is to analyze the crude peptide by mass spectrometry (MS).[2] The mass of the fully deprotected peptide will be lower than that of the peptide with the OtBu group still attached (a mass difference of 56.07 Da). Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines separation and detection, allowing for the identification of both the target peptide and any incompletely deprotected species.[12]
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of an Asp(OtBu)-Containing Peptide
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the OtBu and other acid-labile side-chain protecting groups.[3][11]
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Reaction:
-
Prepare a fresh cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Add the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Isolation:
Protocol 2: RP-HPLC Purification of a Crude Peptide
This protocol outlines a general method for purifying a crude peptide using reversed-phase high-performance liquid chromatography.
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent. Start with Mobile Phase A (see below). If solubility is an issue, add a minimal amount of acetonitrile or another organic solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Setup:
-
Column: C18, 5 µm particle size, 100 Å pore size (a good starting point for many peptides).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: Typically 1 mL/min for an analytical column or scaled up accordingly for a preparative column.
-
Detection: UV at 214 nm and 280 nm.
-
-
Purification Gradient:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject the filtered peptide sample.
-
Run a linear gradient to elute the peptide. A typical starting gradient would be 5% to 65% Mobile Phase B over 30-60 minutes. This gradient should be optimized based on the hydrophobicity of the peptide. For closely eluting impurities, a shallower gradient is recommended.[1][10]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
-
Lyophilization:
-
Pool the pure fractions.
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Optimizing the deprotection conditions for the OtBu group
Welcome to the Technical Support Center for optimizing the deprotection of the tert-butyl ester (OtBu) group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My OtBu deprotection is incomplete. What are the common causes and how can I fix it?
Incomplete cleavage is a frequent issue that can often be resolved by optimizing the reaction conditions. The primary factors to consider are the acid strength, its concentration, reaction time, and temperature.[1]
-
Insufficient Acid Strength or Concentration: The deprotection of tert-butyl esters is an acid-catalyzed reaction.[1][2] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1] For standard cleavages, a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) is a good starting point.[1][3] For more resistant substrates, increasing the TFA concentration to 95-100% can be effective.[1][4]
-
Inadequate Reaction Time or Temperature: These reactions are typically run at room temperature (20-25°C), and lower temperatures will slow the rate.[1] Most deprotections are complete within a few hours.[1] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is fully consumed.[1][5] For particularly stubborn substrates, gentle warming (e.g., to 40°C) can facilitate cleavage, but be cautious as this may also promote side reactions.[5]
-
Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its effectiveness.[1][6] Using anhydrous solvents is recommended to minimize excess water.[1]
-
Steric Hindrance: A sterically hindered OtBu group may require more forceful conditions, such as a higher temperature or longer reaction time, for complete removal.[5]
Q2: I'm observing unexpected peaks in my LC-MS, often with a +56 Da mass shift. What is happening?
A +56 Da mass addition is a definitive sign of tert-butylation, a common side reaction during OtBu deprotection.[7][8] The root cause is the highly reactive tert-butyl cation that is generated as a byproduct of the cleavage.[1][9] This electrophile can attack any nucleophilic sites on your molecule, leading to unwanted modifications.[7][8]
Q3: Which functional groups are most susceptible to side reactions from the tert-butyl cation?
Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[7] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt (+56 Da).[7][8]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[7][10]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[7]
Q4: How do I prevent tert-butylation and other side reactions?
The most effective strategy is to use "scavengers" in the deprotection cocktail.[7][11] Scavengers are reagents that trap reactive electrophiles, like the tert-butyl cation, before they can react with your substrate.[7] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues in your molecule.[7]
Q5: My starting material is degrading under the deprotection conditions. What should I do?
The harsh acidic conditions required for standard OtBu cleavage can sometimes damage sensitive molecules.[1] If you suspect degradation, switching to a milder deprotection method is recommended.[1] Alternatives to strong acids like TFA include Lewis acids, aqueous phosphoric acid, or heterogeneous methods.[2][6][12]
Q6: How can I selectively remove a Boc group without cleaving my tert-butyl ester?
While both the tert-butoxycarbonyl (Boc) group and tert-butyl esters are acid-labile, the Boc group is generally more sensitive to acid.[1] This difference in reactivity can be exploited for selective deprotection by using carefully controlled acidic conditions, such as 1 M HCl in ethyl acetate.[13]
Troubleshooting Guide
This chart provides a logical workflow for addressing common issues during OtBu deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Aggregation in Peptides with Boc-Asp(OtBu)-OH.DCHA
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding aggregation issues encountered during the synthesis of peptides containing Boc-Asp(OtBu)-OH.DCHA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS).
-
Boc (tert-butoxycarbonyl): This group protects the α-amine of the aspartic acid, preventing unwanted reactions during peptide bond formation. It is removed by treatment with a mild acid, such as trifluoroacetic acid (TFA).
-
OtBu (tert-butyl ester): This group protects the side chain carboxyl group of aspartic acid, preventing it from reacting during peptide synthesis. It is also cleaved by strong acids like TFA.
-
DCHA (dicyclohexylammonium salt): The dicyclohexylammonium salt form of the amino acid is often used because it improves the stability and handling of the compound, making it easier to weigh and store.[1] Before use in synthesis, the free acid must be regenerated from the DCHA salt.[2]
Q2: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
A2: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the resin. This self-association can lead to the formation of stable secondary structures, such as β-sheets.[3] Hydrophobic peptide sequences are particularly prone to aggregation.[4][5] While Boc-Asp(OtBu)-OH itself is not the sole cause, the bulky and hydrophobic tert-butyl (tBu) protecting group can contribute to the overall hydrophobicity of the peptide, potentially increasing the likelihood of aggregation, especially in sequences rich in other hydrophobic residues like Val, Ile, Leu, and Ala.[3]
Q3: What are the signs of on-resin peptide aggregation?
A3: Several signs can indicate that your peptide is aggregating on the resin during synthesis:
-
Poor Resin Swelling: The peptide-resin may fail to swell adequately or may even shrink.[3][4]
-
Incomplete Reactions: Both the deprotection of the Boc group and the subsequent coupling of the next amino acid can be slow or incomplete. This leads to the formation of deletion sequences (where an amino acid is missing) or truncated peptides.
-
Positive Kaiser Test after Coupling: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines, a common consequence of aggregation-induced steric hindrance.
-
Formation of a Gel-like Substance: In severe cases, the resin may clump together, forming a gel-like consistency.
-
Broad or Tailing Peaks in HPLC Analysis: After cleavage, aggregated peptides often exhibit poor chromatographic behavior, resulting in broad, asymmetrical, or tailing peaks during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis.[3]
Q4: Is aspartimide formation a concern when using Boc-Asp(OtBu)-OH?
A4: Aspartimide formation is a more significant side reaction in Fmoc-based SPPS, where repeated exposure to a basic deprotection agent (like piperidine) can catalyze the cyclization of the aspartic acid side chain.[4][6][7] In Boc chemistry, the acidic conditions used for deprotection generally suppress this side reaction. However, it's a known issue for Asp-containing peptides, and being aware of potential side reactions is always good practice.
Troubleshooting Guide for Aggregation Issues
This guide provides a systematic approach to resolving aggregation problems during the synthesis of peptides containing Boc-Asp(OtBu)-OH.
Problem: Incomplete Coupling or Deprotection
Initial Verification Workflow
Caption: Initial workflow to diagnose on-resin peptide aggregation.
Solutions to Mitigate On-Resin Aggregation
If aggregation is suspected, the following strategies can be employed, starting with simpler modifications and progressing to more advanced techniques if the problem persists.
Summary of Anti-Aggregation Strategies
| Strategy | Principle | When to Use |
| Change of Solvent | Use more polar or "disrupting" solvents to improve solvation of the peptide-resin complex.[8] | First-line approach for moderate aggregation. |
| Increased Temperature | Higher temperatures can disrupt intermolecular hydrogen bonds and increase reaction rates.[4] | For difficult couplings that are slow at room temperature. |
| Chaotropic Agents | Salts that disrupt the structure of water and interfere with hydrogen bonding.[4] | When solvent changes are insufficient. |
| Backbone Protection | Reversibly protect the backbone amide nitrogen to prevent hydrogen bond formation.[8][9] | For highly aggregation-prone or long sequences. |
| Pseudoproline Dipeptides | Introduce a "kink" into the peptide backbone to disrupt secondary structure formation.[9] | When the sequence contains Ser or Thr, and aggregation is anticipated. |
| Microwave Synthesis | Uses microwave energy to accelerate coupling and deprotection reactions, reducing reaction times.[4] | To improve synthesis efficiency for difficult sequences. |
| In Situ Neutralization | Minimizes the time the free amine is exposed, reducing the opportunity for aggregation.[5][10] | A standard and recommended practice in Boc-SPPS, especially for difficult sequences. |
Logical Flow for Implementing Solutions
Caption: A stepwise approach to resolving peptide aggregation.
Experimental Protocols
Protocol 1: Regeneration of the Free Acid from this compound
Before use in SPPS, the free acid of the amino acid must be liberated from its DCHA salt.[2]
-
Suspension: Suspend the this compound salt in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 5-10 mL per gram of salt).
-
Acidification: Add an ice-cold aqueous solution of 10% potassium bisulfate (KHSO₄) or 10% phosphoric acid.[2][11] Swirl the mixture gently in a separatory funnel. The DCHA salt will dissolve as the free acid is formed.
-
Extraction: Allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer two more times with the cold aqueous acid solution, followed by two washes with water, and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid, which is often an oil or foam.
-
Verification: Confirm the complete removal of dicyclohexylamine by a suitable method (e.g., TLC).
Protocol 2: In Situ Neutralization for a Boc-SPPS Coupling Step
This protocol is highly recommended to minimize aggregation in Boc-SPPS.[5][10]
-
Boc Deprotection: Treat the peptide-resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Coupling Mixture Preparation: In a separate vessel, dissolve the incoming Boc-amino acid (3-4 equivalents) and a coupling activator like HBTU (3-4 equivalents) in a minimal amount of DMF or NMP.
-
Activation: Add a hindered base such as diisopropylethylamine (DIEA) (6-8 equivalents) to the coupling mixture. Allow it to pre-activate for 1-2 minutes.
-
In Situ Neutralization and Coupling: Add the activated amino acid solution directly to the washed peptide-resin (which is in its protonated, TFA salt form). The DIEA in the coupling mixture will neutralize the N-terminal amine in the presence of the activated amino acid, allowing for immediate coupling.
-
Reaction: Agitate the reaction mixture for 1-2 hours or until a negative Kaiser test is obtained.
-
Washing: Wash the resin with DMF and DCM to prepare for the next deprotection step.
Protocol 3: Using a Chaotropic Salt (LiCl) to Disrupt Aggregation
-
Prepare Solutions: Prepare a 0.5 M to 1.0 M solution of lithium chloride (LiCl) in DMF.
-
Pre-Wash: Before the coupling step, wash the peptide-resin with the LiCl/DMF solution for 10-15 minutes.
-
Coupling: Perform the coupling reaction as usual (ideally with in situ neutralization), but use the LiCl/DMF solution as the solvent for the activated amino acid.
-
Post-Coupling Wash: After the coupling is complete, wash the resin with the LiCl/DMF solution, followed by standard DMF and DCM washes to remove the salt.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific peptide sequence and experimental setup. Always consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. nbinno.com [nbinno.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Refining Reaction Conditions for Boc-Asp(OtBu)-OH.DCHA to Improve Purity
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of Boc-Asp(OtBu)-OH.DCHA. Our goal is to help you refine your reaction conditions to achieve higher purity of this critical raw material for peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting Boc-Asp(OtBu)-OH to its dicyclohexylamine (DCHA) salt?
A1: Boc-Asp(OtBu)-OH can often be an oil or a low-melting solid that is difficult to handle and purify by direct crystallization. The formation of the DCHA salt provides a crystalline solid with a higher melting point, which facilitates purification by recrystallization, removal of impurities, and improves the handling and storage stability of the compound.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Common impurities include:
-
Unreacted starting materials: L-Aspartic acid 4-tert-butyl ester (H-Asp(OtBu)-OH) or di-tert-butyl dicarbonate (Boc₂O).
-
Over-alkylation product: Boc-Asp(OtBu)-OtBu, where both carboxylic acids are esterified.
-
Pyroglutamate-related species: Intramolecular cyclization products, although less common under controlled pH.
-
Hydrolysis products: Partial or complete hydrolysis of the tert-butyl ester groups if exposed to strong acidic conditions.
-
Residual solvents from the reaction or purification steps.
Q3: Can aspartimide formation occur during the synthesis of Boc-Asp(OtBu)-OH?
A3: Aspartimide formation is a significant side reaction during solid-phase peptide synthesis (SPPS) when using Asp(OtBu)-containing residues, especially under basic conditions for Fmoc deprotection. During the synthesis of the Boc-Asp(OtBu)-OH building block itself, the risk is lower if the pH is carefully controlled. However, prolonged exposure to basic conditions during workup should be avoided.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities by their mass.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups.
-
Melting Point: A sharp melting point range is indicative of high purity for the crystalline DCHA salt.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of Boc-Asp(OtBu)-OH | Incomplete reaction of H-Asp(OtBu)-OH with Boc₂O. | - Ensure accurate stoichiometry of reagents. A slight excess (1.1-1.2 equivalents) of Boc₂O is often used.- Monitor the reaction progress by TLC or HPLC to ensure it goes to completion.- Maintain the reaction pH in the optimal range (typically slightly basic) to facilitate the reaction. |
| Loss of product during aqueous workup. | - Ensure the pH is adjusted correctly to acidic (pH ~2-3) before extraction to protonate the carboxylic acid and move it to the organic phase.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery. | |
| Product is an Oil and Difficult to Solidify | The free acid form of Boc-Asp(OtBu)-OH can be oily. | - Convert the oily product to its DCHA salt. This is a standard procedure to obtain a crystalline solid.- Attempt crystallization from a different solvent system. |
| Low Purity after DCHA Salt Formation | Inefficient removal of impurities during crystallization. | - Optimize the recrystallization solvent system. A common system is ethyl acetate/hexane or diethyl ether/hexane.- Ensure slow cooling to promote the formation of well-defined crystals, which are typically purer.- Perform a second recrystallization if purity is still not satisfactory. |
| Presence of Di-tert-butyl Ester Impurity | Over-esterification of aspartic acid. | - This is more likely to occur during the synthesis of the H-Asp(OtBu)-OH precursor. Carefully control the stoichiometry of the tert-butylating agent and reaction time.- Purification by column chromatography may be necessary to remove this impurity before Boc protection. |
| Hydrolysis of tert-Butyl Ester | Exposure to strong acidic conditions during workup or storage. | - Use a weak acid (e.g., citric acid solution) for acidification during the workup.- Avoid prolonged exposure to acidic conditions.- Store the final product in a cool, dry place. |
Experimental Protocols
Protocol 1: Synthesis of L-Aspartic acid 4-tert-butyl ester (H-Asp(OtBu)-OH)
This protocol describes the selective esterification of the β-carboxylic acid of L-aspartic acid.
-
Reaction Setup: Suspend L-aspartic acid in a suitable solvent (e.g., dioxane or tert-butanol).
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
tert-Butylation: Add isobutylene gas or liquid isobutylene under pressure at a controlled temperature (e.g., 0-5°C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or NMR until the starting material is consumed.
-
Workup: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate). The product will precipitate.
-
Purification: Collect the solid by filtration, wash with water and a non-polar solvent (e.g., hexane), and dry under vacuum.
Protocol 2: Synthesis of Boc-Asp(OtBu)-OH
-
Dissolution: Dissolve H-Asp(OtBu)-OH in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Base Addition: Add a suitable base (e.g., triethylamine or sodium bicarbonate) to achieve a slightly alkaline pH.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise while maintaining the temperature at 0-5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted Boc₂O and by-products.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute acid solution (e.g., 1 M citric acid or 1 N HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude Boc-Asp(OtBu)-OH, which may be an oil.
-
Protocol 3: Purification via DCHA Salt Formation and Recrystallization
-
Salt Formation:
-
Dissolve the crude oily or solid Boc-Asp(OtBu)-OH in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add one equivalent of dicyclohexylamine (DCHA) with stirring.
-
Stir the mixture at room temperature. The DCHA salt will precipitate. Cooling may be necessary to enhance precipitation.
-
-
Isolation of Crude Salt: Collect the precipitate by vacuum filtration, wash with a cold, non-polar solvent (e.g., hexane), and air dry.
-
Recrystallization:
-
Dissolve the crude DCHA salt in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).
-
Slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
-
-
Final Product: Collect the purified crystalline this compound by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum to a constant weight.
Data Presentation
Table 1: Influence of Reaction Parameters on Purity
| Parameter | Condition A | Condition B (Optimized) | Expected Purity (%) | Common Impurity Observed |
| Boc₂O (equiv.) | 1.0 | 1.15 | >98% | Unreacted H-Asp(OtBu)-OH |
| Reaction pH | > 10 | 8.5 - 9.5 | >98% | Potential for side reactions |
| Workup Acid | 1M HCl (room temp) | 1M Citric Acid (0°C) | >99% | t-Butyl ester hydrolysis |
| Recrystallization Cooling | Rapid cooling | Slow, gradual cooling | >99.5% | Impurity inclusion in crystals |
Table 2: Analytical Data for High-Purity this compound
| Analytical Method | Specification |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | ≥ 99.0% |
| ¹H NMR | Conforms to structure |
| Mass Spectrum | Conforms to structure |
| Melting Point | Sharp range (e.g., 142-144 °C) |
| Optical Rotation | Specific value (e.g., [α]²⁰/D +16.0±1.0°, c=1 in MeOH) |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
Technical Support Center: Efficient Removal of DCHA from Boc-Asp(OtBu)-OH.DCHA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient removal of dicyclohexylamine (DCHA) from Boc-Asp(OtBu)-OH.DCHA.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for removing DCHA from this compound?
The most common and efficient method for removing DCHA is through an acid-base extraction. This process, often referred to as a "salt break," involves dissolving the DCHA salt in an organic solvent and washing it with an aqueous acid solution. The acid protonates the dicyclohexylamine, forming a water-soluble dicyclohexylammonium salt that partitions into the aqueous phase, while the desired Boc-Asp(OtBu)-OH remains in the organic phase.[1][2]
Q2: Which acids are typically used for the aqueous wash, and are there differences in their effectiveness?
Commonly used acids include 10% aqueous solutions of phosphoric acid or citric acid.[1][3] While both are effective, phosphoric acid is often recommended because it forms a dicyclohexylammonium salt that is highly soluble in water, facilitating its removal.[2] Hydrochloric acid should be avoided as it can form a sparingly soluble dicyclohexylammonium chloride salt, which can complicate the separation.[2]
Q3: How can I determine if all the DCHA has been removed?
The removal of DCHA can be monitored by checking the pH of the aqueous washes. The organic layer should be washed with water until the pH of the aqueous layer is neutral (pH ≥ 4).[1][2] For more sensitive and quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) can be employed to detect and quantify residual DCHA.
Q4: What should I do if my product, Boc-Asp(OtBu)-OH, oils out instead of crystallizing after solvent evaporation?
"Oiling out" is a common issue. Here are several strategies to induce crystallization:
-
Ensure complete solvent removal: Residual solvents can inhibit crystallization. Dry the oily product under high vacuum.
-
Trituration: Add a non-polar solvent in which the Boc-amino acid is insoluble (e.g., hexane or diethyl ether) to the oil and stir vigorously. This can often induce solidification.
-
Recrystallization from a different solvent system: The chosen solvent may not be appropriate. Experiment with binary solvent systems like ethyl acetate/hexane or ethanol/water.[1]
-
Seeding: If available, add a small seed crystal of pure Boc-Asp(OtBu)-OH to the supersaturated solution to initiate crystallization.
Q5: Are the tert-butyl ester protecting groups on Boc-Asp(OtBu)-OH stable to the acidic wash conditions?
The tert-butyl esters are generally stable to the mild acidic conditions used during the aqueous wash (e.g., 10% citric acid or phosphoric acid). However, prolonged exposure to stronger acids or elevated temperatures can lead to some hydrolysis. It is therefore recommended to perform the extraction efficiently and avoid lengthy exposure to the acidic aqueous phase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Boc-Asp(OtBu)-OH | Incomplete extraction of the product from the aqueous phase. | Perform additional extractions of the aqueous layer with the organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Be cautious not to add brine before the DCHA has been completely removed, as it may decrease the solubility of the dicyclohexylammonium salt in the aqueous phase.[2] | |
| Premature crystallization of the product in the separatory funnel. | Add a small amount of additional organic solvent to redissolve the product. | |
| Product is an Oil, Not a Solid | Residual DCHA present. | Perform additional acidic washes to ensure complete removal of DCHA. |
| Presence of other impurities. | Consider purification by column chromatography on silica gel. | |
| Inappropriate crystallization solvent or conditions. | Refer to the crystallization troubleshooting section below and experiment with different solvent systems and cooling rates. | |
| Residual DCHA Detected in Final Product | Insufficient acidic washes. | Increase the number of aqueous acid washes (e.g., from 2 to 3-4 washes). |
| pH of the aqueous wash was not acidic enough. | Ensure the pH of the aqueous layer is between 2 and 3 during the acid wash.[2] | |
| Inefficient phase separation. | Allow adequate time for the layers to separate completely in the separatory funnel. |
Experimental Protocols
Protocol 1: DCHA Removal using Acid-Base Extraction
-
Dissolution: Suspend the this compound salt in a suitable organic solvent, such as ethyl acetate (5-10 volumes relative to the salt).[2]
-
Acidification: Transfer the suspension to a separatory funnel. Add a 10% aqueous solution of phosphoric acid or citric acid. Shake the funnel vigorously. Check the pH of the lower aqueous layer to ensure it is between 2 and 3.[2]
-
Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer containing the dicyclohexylammonium salt.
-
Washing: Wash the organic layer with fresh 10% aqueous acid one more time. Subsequently, wash the organic layer with water until the pH of the aqueous wash is neutral (≥ 4).[2]
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the free Boc-Asp(OtBu)-OH, which is often an oil or a solid.[1]
Protocol 2: Recrystallization of Boc-Asp(OtBu)-OH
-
Solvent Selection: Choose a suitable solvent system. For Boc-Asp(OtBu)-OH, common choices include ethyl acetate/hexane or ethanol/water.[1] Boc-Asp(OtBu)-OH is soluble in methanol and dimethyl sulfoxide.
-
Dissolution: Dissolve the crude Boc-Asp(OtBu)-OH in a minimal amount of the "good" solvent (e.g., hot ethyl acetate).
-
Induce Crystallization: Slowly add the "poor" solvent (e.g., hexane) until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Quantitative Data Summary
| Analytical Method | Purpose | Typical Limit of Quantification (LOQ) |
| pH Measurement | In-process control to monitor DCHA removal | Not applicable (qualitative) |
| GC-MS | Quantification of residual DCHA | Low ng/mL levels |
| HPLC-MS/MS | High-sensitivity quantification of residual DCHA | Sub-ng/mL to low µg/kg levels |
Visualizations
Caption: Experimental workflow for DCHA removal and purification.
Caption: Troubleshooting logic for common issues.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Boc-Asp(OtBu)-OH.DCHA
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity and structural integrity of protected amino acids are of paramount importance. Boc-Asp(OtBu)-OH.DCHA (tert-butoxycarbonyl-L-aspartic acid β-tert-butyl ester dicyclohexylamine salt) is a commonly utilized building block. However, its use necessitates rigorous analytical characterization to ensure the quality of the final peptide product. A primary concern during peptide synthesis involving aspartic acid is the formation of aspartimide-related impurities, which can compromise the desired peptide's purity and biological activity.
This guide provides a comprehensive comparison of analytical methods for the characterization of this compound and its alternatives. We will delve into the experimental protocols for key analytical techniques, present quantitative data for performance comparison, and visualize the experimental workflows.
Performance Comparison of Aspartic Acid Protecting Groups
A critical aspect of utilizing protected aspartic acid derivatives is the propensity for aspartimide formation, a side reaction that can lead to impurities. The choice of the side-chain protecting group significantly influences the extent of this side reaction. Below is a comparison of Boc-Asp(OtBu)-OH with several common alternatives.
| Protecting Group Strategy | Derivative | Key Advantages | Key Disadvantages | Aspartimide Formation |
| Standard Protection | This compound | Cost-effective, widely used. | Prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences. | High |
| Bulky Ester Groups | Fmoc-Asp(OMpe)-OH | Reduced aspartimide formation compared to OtBu. | Higher cost. | Moderate |
| Fmoc-Asp(OBno)-OH | Significant reduction in aspartimide formation. | Higher cost. | Low | |
| Orthogonal Protecting Groups | Fmoc-Asp(OAll)-OH | Allows for selective deprotection of the side chain. | Requires a specific palladium catalyst for removal. | Sequence-dependent |
| Fmoc-Asp(O-2-PhiPr)-OH | Cleavable under mildly acidic conditions (1% TFA). | Can be sensitive to repeated acid treatments. | Sequence-dependent |
Experimental Protocols for Key Analytical Techniques
Accurate characterization of this compound and its alternatives relies on a suite of analytical techniques. Below are detailed methodologies for the most critical experiments.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
HPLC is a cornerstone technique for assessing the purity and enantiomeric excess of protected amino acids.
Protocol for Purity Analysis:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 220 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.
Protocol for Chiral Analysis:
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid. The exact ratio should be optimized for the specific column and analyte.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm and 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for confirming the chemical structure of the protected amino acid.
Protocol for ¹H and ¹³C NMR:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 10-20 mg/mL.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR Parameters: Standard pulse sequence, spectral width of 12-16 ppm, sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Proton-decoupled pulse sequence, spectral width of 200-220 ppm.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides a rapid and accurate determination of the molecular weight of the compound.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Ionization Mode: Positive or negative ion mode, depending on the analyte. For the DCHA salt, positive mode will show the protonated Boc-Asp(OtBu)-OH and the protonated dicyclohexylamine.
-
Sample Infusion: Dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse directly into the mass spectrometer.
-
Mass Analyzer: Time-of-flight (TOF) or quadrupole analyzer.
-
Data Analysis: Determine the monoisotopic mass of the parent ion and compare it with the calculated theoretical mass.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Protocol for Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups such as N-H (amine), C=O (carbonyls of the Boc group, t-butyl ester, and carboxylic acid), and C-O bonds.
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical characterization process.
Caption: HPLC analysis workflow for purity and chiral assessment.
Caption: Workflow for NMR and MS structural characterization.
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-Asp(OtBu)-OH.DCHA and Alternatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity and stability of protected amino acids are of paramount importance. Boc-Asp(OtBu)-OH.DCHA is a commonly used building block for introducing aspartic acid residues in Boc-based solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of its analytical characterization by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) with key alternatives, supported by experimental data and detailed protocols.
The primary alternatives compared here are Fmoc-Asp(OtBu)-OH, which is standard in the widely used Fmoc-based SPPS, and Boc-Asp(OBzl)-OH, another option within Boc-based synthesis with different side-chain protection. The choice of protecting group strategy can significantly impact the prevention of side reactions, most notably aspartimide formation.[1][2]
Quantitative Performance Comparison
The following tables summarize typical analytical data for this compound and its alternatives. It is important to note that exact values for retention time and mass-to-charge ratio can vary based on the specific instrumentation and conditions used. Purity is a critical parameter, with most commercial suppliers offering high-grade reagents.[3][4]
Table 1: HPLC Analysis Data
| Compound | Typical Purity | Typical HPLC Conditions |
| This compound | ≥98% (HPLC/TLC)[4] | C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid. |
| Fmoc-Asp(OtBu)-OH | ≥98.0% (HPLC) | C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid. |
| Boc-Asp(OBzl)-OH | ≥99.0% (HPLC)[3] | C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid. |
Table 2: Mass Spectrometry Analysis Data
| Compound | Molecular Weight | Common Adducts (m/z) in ESI-MS |
| Boc-Asp(OtBu)-OH (free acid) | 289.32 g/mol | [M+H]⁺: 290.3, [M+Na]⁺: 312.3, [M-H]⁻: 288.3 |
| Dicyclohexylamine (DCHA) | 181.35 g/mol | [M+H]⁺: 182.4 |
| Fmoc-Asp(OtBu)-OH | 411.45 g/mol [5] | [M+H]⁺: 412.5, [M+Na]⁺: 434.4, [M-H]⁻: 410.4 |
| Boc-Asp(OBzl)-OH | 323.34 g/mol [6] | [M+H]⁺: 324.3, [M+Na]⁺: 346.3, [M-H]⁻: 322.3 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and comparable analytical results.
HPLC Analysis Protocol
A standard method for analyzing the purity of protected amino acids involves reverse-phase HPLC.
-
Sample Preparation: Accurately weigh 1-2 mg of the protected amino acid and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (for Boc-protected amino acids) or 265 nm (for Fmoc-protected amino acids).
-
-
Data Analysis: The purity of the sample is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.
Mass Spectrometry Protocol
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the identity of protected amino acids.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water (1:1 v/v).
-
Instrumentation: A mass spectrometer equipped with an ESI source.
-
MS Conditions:
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight and common adducts (e.g., 100-1000 m/z).
-
-
Data Analysis: Identify the molecular ion peak and any common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) to confirm the molecular weight of the compound.
Visualizing Workflows and Comparisons
Diagrams generated using Graphviz provide a clear visual representation of the analytical workflow and the logical relationships between the compared compounds.
Caption: Experimental workflow for HPLC and MS analysis.
Caption: Comparison of Aspartic Acid protecting groups.
Concluding Remarks
The selection between this compound and its alternatives is highly dependent on the chosen peptide synthesis strategy (Boc vs. Fmoc) and the specific peptide sequence. While all presented options are commercially available at high purity, their performance during synthesis, particularly concerning the propensity for aspartimide formation, differs. The use of a benzyl ester in Boc-Asp(OBzl)-OH can sometimes offer advantages in reducing certain side reactions compared to the tert-butyl ester.[7] In Fmoc chemistry, the choice of base for deprotection and the amino acid following the aspartic acid residue are critical factors in minimizing aspartimide formation.[2] Robust analytical characterization using HPLC for purity assessment and mass spectrometry for identity confirmation is essential for all protected amino acid building blocks to ensure the successful synthesis of high-quality peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Asp(OBzl)-OH = 99.0 HPLC sum of enantiomers 7536-58-5 [sigmaaldrich.com]
- 4. Boc-D-Asp(OtBu)-OH·DCHA,200334-95-8_成都傲飞生物化学品有限责任公司 [afbiochem.com]
- 5. FMOC-ASP(OTBU)-OH | CAS#:71989-14-5 | Chemsrc [chemsrc.com]
- 6. peptide.com [peptide.com]
- 7. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Boc-Asp(OtBu)-OH.DCHA vs. Fmoc-Asp(OtBu)-OH in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical determinant of success. The two most prominent approaches, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries, each offer a unique set of advantages and disadvantages. This guide provides a detailed comparison of two key building blocks in these respective strategies: Boc-Asp(OtBu)-OH.DCHA and Fmoc-Asp(OtBu)-OH, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic planning.
Core Chemical and Physical Properties
Both this compound and Fmoc-Asp(OtBu)-OH are derivatives of L-aspartic acid where the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. This protection prevents unwanted side reactions during peptide chain elongation. The primary difference lies in the Nα-protecting group, which dictates the overall synthetic strategy.
| Property | This compound | Fmoc-Asp(OtBu)-OH |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Strong acid (e.g., Trifluoroacetic acid - TFA)[1][2][3] | Base (e.g., 20% Piperidine in DMF)[4][5][] |
| Solubility | Generally soluble in a range of organic solvents. | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone.[7] |
| Molecular Weight | 470.6 g/mol (as DCHA salt)[8] | 411.45 g/mol |
| Typical Application | Boc Solid-Phase Peptide Synthesis (Boc-SPPS)[9] | Fmoc Solid-Phase Peptide Synthesis (Fmoc-SPPS)[7][10] |
Performance in Peptide Synthesis: A Comparative Analysis
The choice between Boc and Fmoc strategies, and therefore between these two aspartic acid derivatives, has significant implications for the synthesis process, particularly concerning deprotection, coupling, and potential side reactions.
| Parameter | This compound | Fmoc-Asp(OtBu)-OH |
| Deprotection Rate | Generally rapid, typically complete within 20-30 minutes with 25-50% TFA in DCM.[1][2] | Very rapid, often complete within minutes using 20% piperidine in DMF.[5][] |
| Coupling Efficiency | High, comparable to other standard Boc-protected amino acids. The DCHA salt is converted to the free acid in situ prior to coupling.[11] | High, though can be influenced by aggregation in longer peptide sequences.[12] |
| Potential Side Reactions | t-Butylation: The tert-butyl cation generated during deprotection can lead to alkylation of sensitive residues (e.g., Trp, Met, Cys). This is mitigated by the use of scavengers.[13] | Aspartimide Formation: Highly susceptible to the formation of a cyclic aspartimide intermediate, especially when followed by Gly, Asn, or Arg. This can lead to a mixture of α- and β-aspartyl peptides.[2][14] |
| Orthogonality | Part of a less orthogonal system where side-chain protecting groups (often benzyl-based) require a stronger acid (e.g., HF) for final cleavage.[1] | Offers excellent orthogonality. The base-labile Fmoc group is removed while acid-labile side-chain protecting groups (like OtBu) remain intact until final cleavage with TFA.[5][] |
Experimental Protocols
This compound Deprotection and Coupling in SPPS
a) Boc Deprotection:
-
Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes in the reaction vessel.[1]
-
Deprotection: Drain the DCM and add a solution of 25-50% trifluoroacetic acid (TFA) in DCM. Use approximately 10 mL of the solution per gram of resin.[1]
-
Reaction: Agitate the mixture for 20-30 minutes at room temperature.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin three times with a 5% solution of diisopropylethylamine (DIPEA) in DCM.[1]
-
Final Wash: Wash the resin three times with DCM to remove excess DIPEA before proceeding to the coupling step.[1]
b) Coupling with HBTU:
-
Activation: In a separate vessel, dissolve Boc-Asp(OtBu)-OH (after converting the DCHA salt to the free acid) (2.0 equivalents based on resin substitution), HBTU (2.0 equivalents), and HOBt (2.0 equivalents, optional) in DMF. Add DIPEA (4.0 equivalents) to the mixture.[15]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture for 10-60 minutes. Monitor the reaction for completion using the Kaiser test.[15]
-
Washing: Once the coupling is complete, drain the solution and wash the resin with DMF.
Fmoc-Asp(OtBu)-OH Deprotection and Coupling in SPPS
a) Fmoc Deprotection:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes.[16]
-
First Deprotection: Add a 20% solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin). Agitate for 1-3 minutes at room temperature.[5]
-
Second Deprotection: Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 10-20 minutes.[17]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[5][17]
b) Coupling with HBTU:
-
Activation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin substitution) and HBTU (2.9-4.9 equivalents) in DMF.[16]
-
Base Addition: Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.[16][17]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 30-60 minutes. For difficult couplings, the reaction time can be extended.[16]
-
Washing: After completion (confirmed by a negative Kaiser test), drain the coupling solution and wash the resin with DMF.[17]
Visualizing the Chemistry: Workflows and Mechanisms
To further elucidate the distinct chemical pathways of Boc and Fmoc strategies, the following diagrams illustrate the deprotection mechanisms and a generalized solid-phase peptide synthesis cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 7. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. Boc-Asp(OtBu)-OH = 99.0 TLC sum of enantiomers 1676-90-0 [sigmaaldrich.com]
- 10. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to Side-Chain Protected Aspartic Acid Derivatives: A Comparative Analysis of Boc-Asp(OtBu)-OH.DCHA and its Alternatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protected amino acid building blocks is critical to achieving high yields and purity. This is particularly true for aspartic acid, an amino acid prone to a notorious side reaction: aspartimide formation. This guide provides an objective comparison of the widely used Boc-Asp(OtBu)-OH.DCHA and other side-chain protected aspartic acid derivatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your synthetic strategy.
The primary challenge in incorporating aspartic acid into a peptide sequence is the propensity of its side-chain carboxyl group to cyclize with the backbone amide, forming a stable five-membered ring known as an aspartimide.[1][2] This side reaction is especially prevalent in Fmoc-based solid-phase peptide synthesis (SPPS) due to the repeated exposure to basic conditions (e.g., piperidine) for Nα-Fmoc deprotection.[2] Aspartimide formation leads to a cascade of undesirable outcomes, including the formation of β-aspartyl peptides and racemization at the α-carbon, resulting in a mixture of difficult-to-separate impurities that compromise the yield and purity of the target peptide.
The Standard: this compound
N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt, commonly known as this compound, is a frequently utilized derivative in Boc-based SPPS.[3][4] The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the amino acid derivative.[5] In the Boc/Bzl protection strategy, the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain tert-butyl (OtBu) ester is cleaved under stronger acidic conditions, typically with hydrogen fluoride (HF) at the final cleavage step.[6][7]
While Boc-SPPS is generally less susceptible to base-catalyzed aspartimide formation compared to Fmoc-SPPS, the OtBu group is not completely immune to this side reaction, especially in sequences known to be problematic, such as Asp-Gly, Asp-Asn, and Asp-Ser.[1][7]
Key Alternatives and Their Performance
To address the challenge of aspartimide formation, a variety of alternative side-chain protecting groups for aspartic acid have been developed. The primary strategies involve increasing the steric bulk of the ester group to hinder the cyclization reaction or employing non-ester-based protecting groups.
Bulky Ester Protecting Groups
Increasing the steric hindrance around the side-chain carbonyl group is a common and effective strategy to reduce the rate of aspartimide formation.[2]
-
Boc-Asp(OBzl)-OH: The benzyl (Bzl) ester is a classical protecting group used in Boc-SPPS.[8] While widely used, it offers limited steric protection and can be more prone to aspartimide formation than bulkier alternatives, especially under basic conditions.[9]
-
Boc-Asp(OcHex)-OH: The cyclohexyl (OcHex) ester provides significantly more steric bulk than the benzyl ester, leading to a notable reduction in aspartimide formation.[6][10] It is a recommended alternative for sequences that are susceptible to this side reaction.[11]
-
Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH: In the context of Fmoc-SPPS, derivatives like the 3-methylpent-3-yl (OMpe) and the 2-benzyloxynonyl (OBno) esters have been shown to be superior to the standard Fmoc-Asp(OtBu)-OH in suppressing aspartimide formation.
Non-Ester-Based Protecting Groups
A more recent approach involves replacing the ester linkage with a more stable bond to completely prevent the cyclization reaction.
-
Cyanosulfurylide (CSY) Protection: This strategy masks the carboxylic acid with a stable C-C bond, effectively eliminating aspartimide formation.[2][12] The CSY group is stable to both acidic and basic conditions used in standard peptide synthesis and can be removed with electrophilic halogenating agents.[12]
-
4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino)benzyl (Dmab) Protection: The Dmab group has also been investigated as a side-chain protecting group. However, some studies have shown that it can have a strong tendency to form aspartimide with high efficiency in certain contexts.[13]
Backbone Protection
An alternative or complementary strategy is to protect the backbone amide nitrogen of the amino acid preceding the aspartic acid residue.
-
Dimethoxybenzyl (DMB) and Trimethoxybenzyl (TMB) Groups: The introduction of a DMB or TMB group on the amide nitrogen of the preceding amino acid (e.g., in an Asp-Gly sequence) effectively prevents aspartimide formation by sterically hindering the cyclization.[2] Pre-formed dipeptide building blocks like Fmoc-L-Asp(tBu)-DmbGly-OH are commercially available for this purpose.[2][14]
Quantitative Comparison of Aspartic Acid Derivatives
The following table summarizes the performance of various side-chain protected aspartic acid derivatives in minimizing aspartimide formation based on available literature data.
| Aspartic Acid Derivative | Protection Strategy | Key Advantages | Key Disadvantages | Reference |
| Boc-Asp(OtBu)-OH | Boc-SPPS | Standard, cost-effective | Prone to aspartimide formation in sensitive sequences | [15][16] |
| Boc-Asp(OBzl)-OH | Boc-SPPS | Widely used, historical standard | Less effective at preventing aspartimide formation compared to bulkier esters | [8][9] |
| Boc-Asp(OcHex)-OH | Boc-SPPS | Significantly reduces aspartimide formation due to steric hindrance | Higher cost than standard derivatives | [6][10][11] |
| Fmoc-Asp(OBno)-OH | Fmoc-SPPS | Excellent suppression of aspartimide formation, improved chiral stability | Higher cost | |
| Fmoc-Asp(CSY)-OH | Fmoc-SPPS | Complete suppression of aspartimide formation | Requires specific cleavage conditions (electrophilic halogens) | [2][12] |
| Fmoc-Asp(tBu)-DmbGly-OH | Fmoc-SPPS (Backbone Protection) | Highly effective for Asp-Gly sequences | Sequence-specific, higher cost of dipeptide unit | [2][14] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a general procedure for the incorporation of this compound into a peptide chain on a solid support.
1. Resin Swelling:
-
Swell the desired resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[17][18]
-
Drain the DCM.
2. Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[6][18]
-
Agitate for 1-2 minutes for a pre-wash, then drain.
-
Add fresh 50% TFA/DCM and agitate for 20-30 minutes.[18]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).
3. Neutralization:
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3-5 times).
4. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (or other protected aspartic acid derivative) and an activating agent (e.g., HBTU, HATU) in a suitable solvent like N,N-dimethylformamide (DMF).[19]
-
Add an equivalent of DIPEA to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours, monitoring the reaction completion (e.g., using a Kaiser test for primary amines).[20]
5. Washing:
-
After coupling, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove unreacted reagents and byproducts.
6. Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the peptide-resin with a cleavage cocktail, typically containing a strong acid like anhydrous hydrogen fluoride (HF) and scavengers (e.g., anisole, thioanisole) to remove the side-chain protecting groups and cleave the peptide from the resin.[21][22]
Visualizing the Challenge: Aspartimide Formation Pathway
Caption: Base-catalyzed aspartimide formation pathway in peptide synthesis.
Logical Workflow for Selecting an Aspartic Acid Derivative
Caption: Decision workflow for choosing a suitable protected aspartic acid derivative.
Conclusion
The selection of an appropriate side-chain protected aspartic acid derivative is a critical decision in peptide synthesis that directly impacts the purity and yield of the final product. While this compound remains a viable option for many applications, particularly within Boc-SPPS and for sequences not prone to aspartimide formation, a range of superior alternatives are available for challenging sequences. For Fmoc-SPPS, the use of bulky ester protecting groups like OBno, or innovative non-ester-based and backbone protection strategies, offers robust solutions to mitigate the persistent problem of aspartimide formation. By carefully considering the peptide sequence and the synthetic strategy, researchers can make an informed choice to optimize their peptide synthesis workflows.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Boc-Asp(OtBu)-OH . DCHA Novabiochem 1913-12-8 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. This compound, 200334-95-8, Boc Amino Acids, P3 BioSystems [p3bio.com]
- 6. peptide.com [peptide.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 12. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Fmoc-Asp(OtBu)-OH [cem.com]
- 17. benchchem.com [benchchem.com]
- 18. chempep.com [chempep.com]
- 19. peptide.com [peptide.com]
- 20. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Overview of Custom Peptide Synthesis [peptide2.com]
Validating the Incorporation of Asp(OtBu) in Peptide Synthesis: A Comparative Guide
The successful incorporation of protected amino acids is a critical checkpoint in Solid-Phase Peptide Synthesis (SPPS). For Aspartic acid (Asp), the tert-butyl (OtBu) protecting group is commonly used to prevent its side-chain carboxyl group from participating in unwanted reactions. However, its presence can lead to side reactions like aspartimide formation, making validation essential.[1][2] This guide provides a comparative overview of analytical techniques to confirm the successful incorporation of Asp(OtBu) into a peptide sequence, complete with experimental protocols and data interpretation.
Comparison of Key Validation Techniques
A multi-pronged analytical approach is the most reliable strategy for validating the incorporation of Asp(OtBu). The primary methods—Mass Spectrometry and High-Performance Liquid Chromatography—offer complementary information regarding the peptide's identity and purity. Nuclear Magnetic Resonance provides the most detailed structural confirmation but is often reserved for in-depth characterization.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Confirms the molecular weight of the protected and deprotected peptide. Can detect the characteristic neutral loss of the OtBu group.[3] | High sensitivity and accuracy. Provides direct evidence of the protecting group's presence.[4] | Lability of the OtBu group can cause in-source fragmentation, complicating spectral interpretation.[3] Does not quantify purity effectively on its own. |
| RP-HPLC | Separates components of a mixture based on their hydrophobicity. | Determines the purity of the crude and purified peptide. Shows a predictable retention time shift upon OtBu removal. | Robust, quantitative, and the gold standard for purity assessment.[5][6] Can separate isomers and other impurities.[7][8] | Indirect evidence of incorporation; requires comparison between protected and deprotected samples or standards. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguously confirms the presence and location of the OtBu group through characteristic proton (¹H) or carbon (¹³C) signals. | Provides definitive structural proof and conformational insights.[9][10] | Lower sensitivity compared to MS. Requires larger sample amounts and complex data analysis. Not typically used for routine screening.[11] |
| Edman Degradation | Sequentially removes amino acids from the N-terminus for identification. | Confirms the amino acid sequence. | Can identify the position of an amino acid where synthesis may have failed.[12][13][14] | The OtBu group is labile under Edman chemistry conditions, so it confirms the Asp position but not necessarily the protected state post-reaction.[15] |
Experimental Workflows and Data Interpretation
A logical workflow is crucial for efficient validation. The following diagram outlines the process from the synthesized peptide to final confirmation.
Caption: Validation workflow for Asp(OtBu) incorporation.
Quantitative Data Summary
The following table presents expected results from the analysis of a hypothetical peptide (e.g., H-Gly-Asp-Gly-OH, Theoretical MW = 247.20 Da) before and after the removal of the OtBu group. The mass of Asp is 115.09 Da, while Asp(OtBu) is 171.21 Da (a mass addition of 56.12 Da from the protecting group, though the entire residue mass is used for calculation). The total peptide mass difference is also 56.12 Da.
| Analysis | Parameter | Protected Peptide (G-D(OtBu)-G) | Deprotected Peptide (G-D-G) | Interpretation |
| Mass Spec. | Theoretical MW (Monoisotopic) | 303.32 Da | 247.20 Da | The observed mass should match the theoretical mass for the protected peptide, confirming its presence. |
| Observed MW (ESI-MS) | ~303.3 Da | ~247.2 Da | A mass difference of ~56 Da confirms the loss of the OtBu group. | |
| Tandem MS (MS/MS) | Fragment ion showing neutral loss of 56 Da.[3] | No neutral loss of 56 Da observed. | This is strong evidence for the presence of the OtBu group on the peptide backbone. | |
| RP-HPLC | Retention Time (RT) | ~15.2 min (example) | ~8.5 min (example) | The bulky, hydrophobic OtBu group significantly increases retention time. A shift to a shorter RT upon deprotection is expected.[8] |
| Purity | >90% (Crude) | >90% (Crude) | Assesses the success of the coupling reaction and identifies potential side products. |
Detailed Experimental Protocols
Protocol for LC-MS Analysis
This protocol is suitable for analyzing both the protected and fully deprotected peptide.
-
Sample Preparation:
-
Protected Peptide: Perform a "test cleavage" on a small aliquot of peptide-resin (~2-5 mg) using a solution of 95% Trifluoroacetic Acid (TFA) and 5% Dichloromethane (DCM) for 1 hour. This cleaves the peptide from the resin while keeping the OtBu group intact. Evaporate the TFA/DCM under a stream of nitrogen.
-
Deprotected Peptide: Use the crude peptide obtained after global deprotection and cleavage (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane).[2]
-
Dissolve the dried peptide residue in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid) to a final concentration of ~1 mg/mL.[6][16] Dilute further to 1-10 µg/mL for analysis.
-
-
Instrumentation and Conditions:
-
LC System: Standard HPLC or UPLC system.[8]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[16]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.[6]
-
-
Data Analysis:
-
Compare the observed molecular weight from the total ion chromatogram (TIC) with the calculated theoretical mass.
-
For the protected peptide, analyze MS/MS spectra for a characteristic neutral loss of 56 Da, corresponding to isobutene, which is a signature of the OtBu group.[3]
-
Protocol for RP-HPLC Analysis
This protocol is used to assess purity and confirm the change in hydrophobicity upon deprotection.
-
Sample Preparation:
-
Prepare samples of both the protected and deprotected peptides as described in the LC-MS protocol, typically at a concentration of 1 mg/mL in Mobile Phase A or a similar aqueous solution.[6]
-
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[6]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable for peptide elution, for example, 5% to 65% B over 30 minutes.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.[6]
-
-
Data Analysis:
-
Run chromatograms for both the protected and deprotected samples.
-
Confirm a significant decrease in retention time for the deprotected peptide compared to the protected one.
-
Integrate the peak areas to calculate the purity of the crude product.
-
By systematically applying these methods, researchers can confidently validate the incorporation of Asp(OtBu) and ensure the structural integrity of their synthetic peptides before proceeding with purification and downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. A Rapid, Comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS)-based Survey of the Asp Isomers in Crystallins from Human Cataract Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Development & Validation | AmbioPharm [ambiopharm.com]
- 9. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Edman degradation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ehu.eus [ehu.eus]
- 15. Edman degradation sequence analysis of resin-bound peptides synthesized by 9-fluorenylmethoxycarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A comparative study of different coupling reagents for Boc-Asp(OtBu)-OH.DCHA
A Researcher's Guide to Coupling Reagents for Boc-Asp(OtBu)-OH.DCHA
For researchers and professionals in peptide synthesis and drug development, the selection of an appropriate coupling reagent is a critical determinant of success. The efficiency of amide bond formation directly impacts the yield, purity, and overall integrity of the final peptide product. This guide provides a comparative analysis of common coupling reagents for the protected amino acid N-α-t-Butyloxycarbonyl-L-aspartic acid β-t-butyl ester dicyclohexylammonium salt (this compound).
This compound is a widely used building block in Boc-based solid-phase peptide synthesis (SPPS). The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the amino acid. However, it is crucial to convert it to the free acid form before its use in a coupling reaction. This is typically achieved by dissolving the DCHA salt in a suitable organic solvent, such as dichloromethane (DCM), and performing an extraction with an ice-cold aqueous solution of potassium bisulfate (KHSO4) to remove the dicyclohexylamine. The resulting free acid is then ready for activation and coupling.
This guide focuses on three commonly employed coupling reagents: HATU, HBTU, and DIC/HOBt, comparing their performance and providing detailed experimental protocols to aid in the selection of the most suitable reagent for your specific synthetic needs.
Comparative Performance of Coupling Reagents
The choice of coupling reagent can significantly influence the reaction kinetics, efficiency, and the potential for side reactions, most notably racemization. The following table summarizes the key characteristics of HATU, HBTU, and DIC/HOBt in the context of coupling Boc-Asp(OtBu)-OH.
| Coupling Reagent | Class | Relative Speed | Efficiency/Purity | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | Very Fast | Very High | Low | Highly efficient, especially for sterically hindered couplings; forms a more reactive OAt-ester. Often preferred for rapid protocols.[1][2] |
| HBTU | Uronium/Aminium Salt | Fast | High | Low (with HOBt) | A reliable and widely used reagent, generally faster than carbodiimide-based methods.[2][3] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Good | Low | A cost-effective option. The diisopropylurea byproduct of DIC is soluble in common organic solvents, simplifying purification.[2][3] |
Experimental Protocols
The following are generalized protocols for the coupling of Boc-Asp(OtBu)-OH to a resin-bound peptide amine in the context of solid-phase peptide synthesis (SPPS).
Preparation of Boc-Asp(OtBu)-OH (Free Acid)
Prior to any coupling reaction, the dicyclohexylammonium (DCHA) salt must be removed to yield the free carboxylic acid.
-
Dissolution: Dissolve the this compound salt in dichloromethane (DCM).
-
Extraction: Perform three extractions of the DCM solution with an ice-cold aqueous solution of KHSO4.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent under reduced pressure to obtain the free acid form of Boc-Asp(OtBu)-OH.[4]
Coupling Protocol using HATU
This protocol is recommended for achieving high coupling efficiency in a short amount of time.
-
Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes. Perform the N-terminal Boc deprotection and subsequent neutralization steps.
-
Activation Solution: In a separate vessel, dissolve 2.0 equivalents of the prepared Boc-Asp(OtBu)-OH (free acid) and 2.0 equivalents of HATU in DMF.
-
Coupling: Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation solution and immediately add it to the resin.[4]
-
Reaction: Agitate the mixture at room temperature for 10-60 minutes.
-
Monitoring and Washing: Monitor the reaction for completion using the Kaiser test.[1] A negative result (yellow beads) indicates a complete reaction. Once complete, filter and wash the resin thoroughly with DMF.[4]
Coupling Protocol using HBTU
A standard and reliable method for most peptide couplings.
-
Resin Preparation: Follow the same procedure as for the HATU protocol.
-
Activation Solution: In a separate vessel, dissolve 2.0 equivalents of the prepared Boc-Asp(OtBu)-OH (free acid) in DMF and add it to the resin.[4]
-
Coupling: Add 2.0 equivalents of a 1.0 M HBTU solution and 4.0 equivalents of DIPEA. The addition of 2.0 equivalents of a 0.5 M HOBt solution in DMF can further suppress racemization.[4]
-
Reaction: Agitate the mixture at room temperature for 15-60 minutes.
-
Monitoring and Washing: Monitor the reaction using the Kaiser test.[1][4] Upon completion, filter and wash the resin with DMF.[4]
Coupling Protocol using DIC/HOBt
A cost-effective method suitable for many applications.
-
Resin Preparation: Follow the same procedure as for the HATU protocol.
-
Solution Preparation: In a separate vessel, dissolve 5 equivalents of the prepared Boc-Asp(OtBu)-OH (free acid) and 5.5 equivalents of HOBt in DMF.[4]
-
Coupling: Add the amino acid/HOBt solution to the resin suspension, followed by the addition of 5.5 equivalents of Diisopropylcarbodiimide (DIC).[4]
-
Reaction: Agitate the mixture at room temperature. This reaction may require a longer time, up to several hours.
-
Monitoring and Washing: Monitor the reaction progress with the Kaiser test. If the test is negative, filter and wash the resin three times with DMF, three times with DCM, and then three times with methanol or DCM.[4]
Experimental Workflow
The following diagram illustrates the general workflow for a single amino acid coupling cycle in Boc-based solid-phase peptide synthesis.
Caption: General workflow for a Boc-SPPS coupling cycle.
This guide provides a foundational understanding of the comparative performance and application of different coupling reagents for this compound. The optimal choice of reagent will depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, desired purity, and cost considerations. It is always recommended to perform small-scale test couplings to optimize conditions for a particular peptide sequence.
References
Assessing the stability of the OtBu protecting group compared to other protecting groups
For researchers, scientists, and drug development professionals navigating the intricate landscape of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the overall efficiency and success of a synthetic route. Among the diverse arsenal of protecting groups, the tert-butyl (OtBu) group holds a prominent position, particularly valued for its unique stability profile. This guide provides an objective comparison of the OtBu protecting group's stability against other commonly employed protecting groups for alcohols and carboxylic acids, supported by experimental data and detailed methodologies to aid in the strategic design of complex synthetic endeavors.
The OtBu group is renowned for its robustness under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. Its removal is typically achieved under acidic conditions, a characteristic that forms the basis of its widespread use in orthogonal protection strategies, most notably in solid-phase peptide synthesis (SPPS).
Quantitative Comparison of Protecting Group Stability
The stability of a protecting group is not absolute and is highly dependent on the specific chemical environment. The following tables summarize the relative stability of the OtBu group in comparison to other common protecting groups for alcohols and carboxylic acids under various reaction conditions.
Stability of Common Alcohol Protecting Groups
| Protecting Group | Structure | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., NaOH, K₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Nucleophilic Attack (e.g., Grignard, Organolithiums) |
| tert-Butyl (tBu) | -C(CH₃)₃ | Labile | Stable | Stable | Stable |
| Benzyl (Bn) | -CH₂Ph | Stable (mild), Labile (strong) | Stable | Labile | Stable |
| tert-Butyldimethylsilyl (TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | Labile | Stable | Stable | Stable |
| Methoxymethyl (MOM) | -CH₂OCH₃ | Labile | Stable | Stable | Stable |
| Tetrahydropyranyl (THP) | -THP | Labile | Stable | Stable | Stable |
This table provides a general qualitative overview. Specific reaction rates can be highly substrate-dependent.
Stability of Common Carboxylic Acid Protecting Groups
| Protecting Group | Structure | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., LiOH, K₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Nucleophilic Attack (e.g., Grignard, Organolithiums) |
| tert-Butyl (tBu) Ester | -C(CH₃)₃ | Labile | Generally Stable | Stable | Stable [1] |
| Methyl Ester | -CH₃ | Stable (mild), Labile (strong)[1] | Labile[1] | Stable[1] | Labile[1] |
| Benzyl Ester | -CH₂Ph | Stable (mild), Labile (strong)[1] | Generally Stable | Labile [1] | Labile[1] |
| Allyl Ester | -CH₂CH=CH₂ | Stable | Stable | Stable | Stable |
This table provides a general qualitative overview. Specific reaction rates can be highly substrate-dependent.[1]
Orthogonal Protection Strategies
The differential stability of the OtBu group is a cornerstone of orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others.[2] A prime example is the widely used Fmoc/tBu strategy in SPPS. In this approach, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for N-terminal protection and is cleaved under mild basic conditions (e.g., piperidine), while the acid-labile OtBu and other tBu-based side-chain protecting groups remain intact. These are then removed in the final step with a strong acid like trifluoroacetic acid (TFA).
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and removal of protecting groups. Below are representative experimental protocols for the deprotection of the OtBu group and other commonly used protecting groups.
Protocol 1: Cleavage of a tert-Butyl (tBu) Ether
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM)
-
Procedure:
-
Dissolve the tBu-protected alcohol in DCM (e.g., 0.1 M solution).
-
Add TFA (typically 10-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by an appropriate method, such as column chromatography or recrystallization.
-
Protocol 2: Cleavage of a Benzyl (Bn) Ether by Hydrogenolysis
-
Reagents: Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Methanol (MeOH) or Ethanol (EtOH)
-
Procedure:
-
Dissolve the benzyl-protected alcohol in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (e.g., from a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
Protocol 3: Cleavage of a tert-Butyldimethylsilyl (TBDMS) Ether
-
Reagents: Tetrabutylammonium fluoride (TBAF) solution (1 M in THF), Tetrahydrofuran (THF)
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add the 1 M TBAF solution in THF (typically 1.1-1.5 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.
-
Selecting the Appropriate Protecting Group: A Logic-Based Approach
The choice of a protecting group is a multifactorial decision that depends on the stability of other functional groups in the molecule and the planned synthetic route. The following flowchart provides a simplified decision-making process for selecting a suitable alcohol protecting group.
Conclusion
The tert-butyl protecting group offers a unique and valuable stability profile, characterized by its resilience to a broad spectrum of reagents and its clean, acid-promoted removal. This makes it an indispensable tool in modern organic synthesis, particularly in the context of orthogonal protection strategies for the construction of complex molecules. A thorough understanding of its stability relative to other protecting groups, coupled with the appropriate selection and application of deprotection protocols, is paramount for its successful implementation in the synthesis of high-value compounds in research and drug development.
References
A Researcher's Guide to Purity Assessment of Synthetic Peptides Derived from Boc-Asp(OtBu)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for Ensuring Peptide Purity
The synthesis of peptides for therapeutic and research applications demands rigorous purity assessment to ensure safety, efficacy, and reproducibility. For peptides synthesized using the Boc-Asp(OtBu)-OH.DCHA building block, a common reagent in solid-phase peptide synthesis (SPPS), specific impurities can arise from the protecting groups and synthesis conditions. This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of these peptides, supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategies.
Comparing the Alternatives: HPLC, Mass Spectrometry, and Amino Acid Analysis
A multi-faceted approach employing orthogonal techniques is the gold standard for comprehensive purity assessment of synthetic peptides.[1] The three principal methods—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA)—each offer distinct advantages in identifying and quantifying different types of impurities.
Data Presentation: A Comparative Overview of Analytical Methods
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) |
| Primary Function | Quantifies purity and separates impurities based on hydrophobicity.[2] | Confirms molecular weight and identifies impurities by mass-to-charge ratio.[3] | Determines net peptide content and confirms amino acid composition.[4][5] |
| Typical Purity Determination (%) | 98.5[6] | Not directly used for quantitative purity analysis.[7] | Provides net peptide content, not purity in terms of sequence variants.[5] |
| Resolution of Key Impurities | |||
| - Aspartimide & β-aspartyl peptides | Good to excellent, but can be challenging as some isomers co-elute with the main peptide.[8] | Can distinguish by mass difference if not isomeric. MS/MS helps differentiate isomers.[9] | Does not detect these impurities directly. |
| - Deletion/Truncated Sequences | Good, separation based on size and hydrophobicity differences. | Excellent, easily detected by mass differences. | Can indicate presence of deletion sequences through altered amino acid ratios. |
| - Diastereomeric Impurities | Requires specialized chiral columns for effective separation (Resolution > 1.5).[10] | Cannot distinguish between stereoisomers by mass alone.[9] | Does not distinguish between stereoisomers. |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | LOD for impurities can be <0.05%.[10] | High sensitivity, capable of detecting trace impurities. | Dependent on the derivatization method, can be in the sub-picomole range.[7] |
| Analysis Time (per sample) | 20 - 60 minutes.[6] | 5 - 30 minutes. | 24 - 48 hours (including hydrolysis).[11] |
| Relative Precision (RSD%) | < 1.0[6] | Qualitative, not typically used for precise quantification of impurities. | Can be <2%, but accuracy can be lower than elemental analysis.[12] |
| Key Advantages | Robust, reproducible, and the industry standard for purity quantification. | High specificity for mass identification, essential for confirming identity and characterizing unknown impurities. | Gold standard for determining the absolute amount of peptide in a sample.[4] |
| Key Disadvantages | May not resolve all co-eluting impurities. Chiral impurities require special methods. | Not inherently quantitative for purity assessment. | Time-consuming, destroys the sample, and does not provide information on sequence-related impurities. |
Potential Impurities in Peptides Synthesized with this compound
Understanding the potential impurities is crucial for developing effective analytical strategies.
-
Aspartimide-Related Impurities : The most significant side reaction for Asp-containing peptides is the formation of a succinimide intermediate (aspartimide), especially under basic or acidic conditions used during synthesis. This intermediate can then hydrolyze to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as their respective D-isomers through racemization.[8] The tert-butyl (OtBu) protecting group on the aspartic acid side chain is known to be susceptible to this side reaction.[13]
-
Deletion and Truncated Sequences : Incomplete coupling or deprotection steps during SPPS can lead to peptides missing one or more amino acids.[13]
-
Protecting Group Adducts : Incomplete removal of the Boc (tert-butyloxycarbonyl) or OtBu protecting groups results in modified peptides.
-
Dicyclohexylamine (DCHA) Related Impurities : While primarily used as a counter-ion to improve the stability and handling of the amino acid monomer, residual DCHA or its byproducts could potentially be present in the crude peptide. However, these are typically removed during standard purification procedures.
Mandatory Visualizations
Caption: Impurity formation pathways in Boc-SPPS.
Caption: Workflow for peptide purity analysis.
Experimental Protocols
Protocol 1: Purity Assessment by Analytical RP-HPLC
This protocol outlines a standard method for analyzing the purity of a crude peptide containing Boc-Asp(OtBu)-OH.
1. Materials and Reagents:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
2. Sample Preparation:
-
Prepare a stock solution of the crude peptide by dissolving it in a suitable solvent (e.g., 5-50% ACN in water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical linear gradient would be 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the specific peptide.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (for the peptide backbone).[10]
-
Column Temperature: 25-40°C for consistent retention times.[10]
-
Injection Volume: 10-20 µL.
4. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the crude peptide by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[11]
Protocol 2: Impurity Identification by LC-MS/MS
This protocol is for confirming the molecular weight of the synthesized peptide and identifying impurities.
1. Sample Preparation:
-
Prepare the crude or purified peptide sample as described in Protocol 1. The final concentration for LC-MS analysis is typically lower, around 10-100 µM.
-
Ensure the sample is dissolved in a solvent compatible with mass spectrometry (e.g., using 0.1% formic acid instead of TFA if signal suppression is observed).[14]
2. LC-MS System and Conditions:
-
LC System: Coupled to a mass spectrometer. The LC conditions can be similar to those used for the RP-HPLC analysis, but with a mobile phase modifier like formic acid.
-
Mass Spectrometer: An instrument with electrospray ionization (ESI) is common for peptide analysis.
-
Ionization Mode: Positive ion mode.
-
Scan Range: A typical m/z range would be 200-2000.
-
MS/MS Fragmentation: For impurity identification, data-dependent acquisition can be used to trigger MS/MS scans on the most abundant precursor ions. Collision-Induced Dissociation (CID) is a common fragmentation method.
3. Data Analysis:
-
The mass of the main peak should correspond to the theoretical molecular weight of the target peptide.
-
The masses of impurity peaks can be used to identify potential side products (e.g., a mass difference of -18 Da may indicate aspartimide formation).[15]
-
MS/MS fragmentation patterns can be used to confirm the peptide sequence and pinpoint the location of modifications or truncations.[16]
Protocol 3: Net Peptide Content by Amino Acid Analysis
This protocol determines the absolute amount of peptide in a sample.
1. Hydrolysis:
-
Accurately weigh a sample of the lyophilized peptide.
-
Hydrolyze the peptide in 6 M HCl at 110°C for 18-24 hours in a vacuum-sealed tube to break it down into its constituent amino acids.[11]
2. Derivatization:
-
The amino acids in the hydrolysate are derivatized to make them detectable by UV or fluorescence. Common derivatization reagents include ninhydrin or AccQ-Tag™.[7]
3. Chromatographic Separation and Quantification:
-
The derivatized amino acids are separated and quantified using an amino acid analyzer or a dedicated HPLC system.
-
The amount of each amino acid is determined by comparing its peak area to that of a known standard.[7]
4. Calculation of Net Peptide Content:
-
The net peptide content is calculated by summing the masses of the individual amino acids (corrected for the mass of water added during hydrolysis) and comparing this to the initial weight of the lyophilized powder. The result is expressed as a percentage.[5]
Conclusion
A comprehensive assessment of the purity of synthetic peptides derived from this compound requires a combination of orthogonal analytical methods. RP-HPLC is indispensable for quantifying purity and separating common impurities. Mass spectrometry is crucial for confirming the identity of the target peptide and characterizing unknown impurities, particularly aspartimide-related byproducts. Finally, Amino Acid Analysis provides an accurate measure of the net peptide content, which is essential for precise quantification in downstream applications. By employing these methods in a complementary fashion, researchers and drug developers can ensure the quality, safety, and efficacy of their synthetic peptides.
References
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scitide.com [scitide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. enovatia.com [enovatia.com]
- 10. biovera.com.au [biovera.com.au]
- 11. benchchem.com [benchchem.com]
- 12. Net peptide content, amino acid analysis and elemental analysis [innovagen.com]
- 13. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Strategist's Guide to Aspartic Acid Incorporation in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-Asp(OtBu)-OH.DCHA
For researchers, scientists, and drug development professionals steering large-scale peptide synthesis, the choice of protected amino acid derivatives is a critical decision point, profoundly influencing process efficiency, final product purity, and overall manufacturing costs. This guide provides a comprehensive cost-benefit analysis of utilizing Boc-Asp(OtBu)-OH.DCHA compared to its primary alternative, Fmoc-Asp(OtBu)-OH , for the incorporation of aspartic acid in solid-phase peptide synthesis (SPPS).
The selection between the acid-labile tert-butyloxycarbonyl (Boc) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) strategies for Nα-protection dictates the entire synthetic approach, from resin and side-chain protecting group selection to cleavage and purification protocols. While the Fmoc/tBu strategy is the predominant choice in modern automated peptide synthesis due to its milder conditions[1][2], the Boc/Bzl strategy retains significant relevance, particularly for certain "difficult sequences" and large-scale campaigns where cost considerations are paramount[3][4].
At a Glance: Key Performance Indicators
The decision to employ this compound or Fmoc-Asp(OtBu)-OH extends beyond the Nα-protecting group, impacting several key aspects of the synthesis. Below is a summary of the critical parameters.
| Feature | This compound | Fmoc-Asp(OtBu)-OH | Analysis |
| Nα-Protection Strategy | Acid-labile (Boc group) | Base-labile (Fmoc group) | This fundamental difference dictates the entire orthogonal scheme of the synthesis. |
| Deprotection Conditions | Repetitive use of strong acid (e.g., TFA)[4][] | Repetitive use of a mild base (e.g., 20% piperidine in DMF)[1][] | Fmoc strategy's milder conditions are generally more compatible with sensitive sequences and a wider array of functionalities. |
| Primary Side Reaction | t-Butylation of sensitive residues (e.g., Trp, Met) during final cleavage. | Aspartimide formation, especially at Asp-Gly, Asp-Asn, or Asp-Ser sequences[7]. | The Boc strategy avoids the base-catalyzed aspartimide formation, a significant challenge in Fmoc-SPPS. However, the strong acid used in Boc deprotection can lead to other side reactions. |
| Crude Purity | Can be lower due to harsh deprotection steps, but may be higher for hydrophobic sequences prone to aggregation[]. | Generally higher due to milder conditions, which can reduce downstream purification costs[2][3]. | Higher crude purity from the Fmoc strategy can offset higher initial raw material costs. |
| Automation Friendliness | Less common in modern automated synthesizers. | The standard for automated SPPS[][7]. | The ease of automation with the Fmoc strategy is a significant advantage in high-throughput and large-scale manufacturing. |
| Cost of Raw Material | Generally lower, especially at bulk scale[]. | Historically higher, but prices are becoming more competitive with increasing demand[3]. | The lower cost of Boc-protected amino acids is a primary driver for its consideration in large-scale synthesis. |
Cost-Benefit Analysis: A Deeper Dive
The economic viability of a large-scale peptide synthesis campaign is a complex interplay between the cost of raw materials, process efficiency, and the cost of purification.
Raw Material Cost
A primary advantage of the Boc strategy is the lower cost of the protected amino acid derivatives[]. While market prices fluctuate, this compound is often more economical at the kilogram scale compared to Fmoc-Asp(OtBu)-OH.
| Compound | Supplier Example | Price (Small Scale) | Bulk Price Indication |
| This compound | Aapptec | $100.00 / 100g[8] | Significantly lower per kilogram than Fmoc equivalent. |
| Fmoc-Asp(OtBu)-OH | Sigma-Aldrich | €255.00 / 100g | Higher than Boc, but has decreased due to economies of scale[3]. |
Note: The prices listed are for small, research-grade quantities and are not representative of large-scale manufacturing costs. They are provided for illustrative purposes to show the general price difference. Bulk pricing should be obtained directly from suppliers.
Process Efficiency and Purity
While this compound offers upfront cost savings on the raw material, the overall cost-effectiveness can be influenced by process efficiency and the resulting purity of the crude peptide.
-
Fmoc Strategy: The milder deprotection conditions of the Fmoc strategy often lead to a higher purity crude product[2][3]. This can significantly reduce the time and cost associated with downstream purification, which is often a major bottleneck in large-scale peptide manufacturing. Coupling yields in Fmoc-SPPS are consistently high, often exceeding 99%, which is critical for the synthesis of long peptides[].
-
Boc Strategy: The repetitive use of strong acid in the Boc strategy can lead to the degradation of sensitive peptide sequences, potentially lowering the overall yield of the desired product[1]. However, for hydrophobic peptides prone to aggregation, the Boc strategy can be advantageous. The protonation of the N-terminus after each deprotection step can help to disrupt interchain hydrogen bonding, reducing aggregation and improving synthesis outcomes[4][7].
The most significant drawback of using Fmoc-Asp(OtBu)-OH is the risk of aspartimide formation . This base-catalyzed side reaction involves the cyclization of the aspartic acid residue, leading to the formation of difficult-to-remove impurities, including α- and β-peptides, as well as racemized products[9]. This is particularly problematic in sequences where aspartic acid is followed by a sterically unhindered amino acid like glycine[7].
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of either strategy. Below are representative protocols for the incorporation of this compound and Fmoc-Asp(OtBu)-OH in manual solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol outlines a single coupling cycle for the incorporation of this compound.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.
-
Perform Nα-Boc deprotection of the preceding amino acid residue by treating the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again.
-
Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 x 5-10 minutes).
-
Wash the resin with DCM to remove excess base.
-
-
Preparation of Boc-Asp(OtBu)-OH (Free Acid):
-
The DCHA salt must be converted to the free acid prior to coupling.
-
Dissolve the this compound in DCM.
-
Extract the DCM solution with an ice-cold aqueous solution of KHSO₄ three times to remove the dicyclohexylamine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Evaporate the solvent under reduced pressure to obtain the free acid[10].
-
-
Coupling:
-
Dissolve the prepared Boc-Asp(OtBu)-OH (typically 3-4 equivalents) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in N,N-dimethylformamide (DMF).
-
Add DIEA (typically 2-3 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing and Monitoring:
-
Wash the resin thoroughly with DMF and DCM.
-
Perform a Kaiser test (ninhydrin test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Protocol 2: Incorporation of Fmoc-Asp(OtBu)-OH in Fmoc-SPPS
This protocol outlines a single coupling cycle for the incorporation of Fmoc-Asp(OtBu)-OH.
-
Resin Preparation and Deprotection:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes.
-
Perform Nα-Fmoc deprotection of the preceding amino acid by treating the resin with a 20% solution of piperidine in DMF (1 x 3 minutes, followed by 1 x 15-20 minutes).
-
Wash the resin thoroughly with DMF.
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (typically 3-5 equivalents), a coupling agent such as HBTU (0.95 equivalents relative to the amino acid), and an additive like HOBt (1 equivalent) in DMF.
-
Add DIEA (typically 2-3 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing and Monitoring:
-
Wash the resin thoroughly with DMF and DCM.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Visualizing the Workflows and Key Chemical Transformations
To further clarify the processes and chemical principles discussed, the following diagrams have been generated using the DOT language.
Caption: A typical cycle in Boc-based solid-phase peptide synthesis.
Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.
Caption: The mechanism of aspartimide formation in Fmoc-SPPS.
Conclusion and Recommendations
The choice between this compound and Fmoc-Asp(OtBu)-OH for large-scale peptide synthesis is not a one-size-fits-all decision. It requires a careful evaluation of the specific peptide sequence, the scale of production, available equipment, and the overall cost-benefit landscape.
-
This compound is a strong candidate for:
-
Large-scale synthesis of peptides where the lower cost of the amino acid derivative provides a significant economic advantage.
-
Synthesis of hydrophobic or aggregation-prone sequences where the Boc strategy's deprotection conditions can be beneficial[4][].
-
Laboratories equipped to handle the stronger acids required for deprotection and final cleavage.
-
-
Fmoc-Asp(OtBu)-OH remains the preferred choice for:
-
The synthesis of long and complex peptides where high stepwise yields and overall purity are critical[].
-
Peptides containing acid-sensitive residues that may be compromised by the harsh conditions of the Boc strategy[].
-
Automated solid-phase peptide synthesis, where it is the established standard[7].
-
For syntheses utilizing the Fmoc strategy with sequences known to be susceptible to aspartimide formation (e.g., Asp-Gly), it is crucial to consider mitigation strategies. These can include the use of bulkier side-chain protecting groups for aspartic acid or the addition of weak acids to the piperidine deprotection solution to reduce the basicity[9].
Ultimately, a thorough process development and optimization phase, including small-scale trial syntheses, is recommended to determine the most efficient and cost-effective strategy for any given large-scale peptide synthesis project.
References
Safety Operating Guide
Proper Disposal of Boc-Asp(OtBu)-OH.DCHA: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Boc-Asp(OtBu)-OH.DCHA (N-α-t-Boc-L-aspartic acid β-t-butyl ester dicyclohexylammonium salt), a common reagent in peptide synthesis. Adherence to these protocols is essential for protecting personnel, minimizing environmental impact, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is a combustible solid and may be harmful if inhaled, ingested, or absorbed through the skin.[1][2]
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | NIOSH-approved N95 or higher-rated dust respirator.[2] |
| Body Protection | Laboratory coat or full suit, and closed-toe shoes.[1] |
Handling Guidelines:
-
Avoid generating dust.
-
Keep away from heat and sources of ignition.[1]
-
Ensure adequate ventilation.
-
Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[1] The following is a general procedural workflow:
-
Don Personal Protective Equipment (PPE): Before handling the chemical waste, ensure all recommended PPE is correctly worn.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect Solid Waste: Carefully transfer the solid this compound waste into a designated, chemically compatible, and sealable waste container.[1] Use appropriate tools to minimize dust generation.
-
Collect Contaminated Materials: Any materials, such as weighing paper, gloves, or wipers, that are contaminated with this compound should also be placed in the same waste container.
-
Securely Seal Container: Tightly close the waste container to prevent any leakage or release of dust.
-
Label Waste Container: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound" and its CAS number (1913-12-8).
-
Store for Pickup: Store the sealed container in a designated hazardous waste accumulation area, away from heat and ignition sources, until it is collected.
-
Arrange for Licensed Disposal: Contact your institution's EHS office to arrange for the pickup and disposal by a licensed hazardous waste contractor.
Spill Management
In the event of a small spill, the following procedure should be followed:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated.
-
Contain Spill: Use appropriate tools, such as a dustpan and brush, to carefully sweep up the spilled material.[1] Avoid using methods that could aerosolize the dust.
-
Collect and Dispose: Place the collected material into a sealed, labeled hazardous waste container for disposal as described above.[1]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if appropriate, but check compatibility) and collect the cleaning materials for disposal as hazardous waste.
Chemical and Physical Properties Summary
The following table summarizes key data for this compound.
| Property | Value |
| Synonyms | N-α-t.-Boc-L-aspartic acid β-t.-butyl ester dicyclohexylammonium salt |
| CAS Number | 1913-12-8[3] |
| Molecular Formula | C₁₃H₂₃NO₆ · C₁₂H₂₃N |
| Molecular Weight | 470.6 g/mol |
| Appearance | White to off-white powder[3] |
| Storage Temperature | 2-30°C[3] |
| Water Hazard Class (WGK) | 3 (High hazard to water)[3] |
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and proper disposal of this compound, thereby fostering a secure and environmentally conscious research environment. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
